Mosapramine dihydrochloride
Description
Historical Context of Iminodibenzyl (B195756) Antipsychotics Research
The development of iminodibenzyl antipsychotics is rooted in the broader history of psychopharmacology that began in the mid-20th century. The first antipsychotic, chlorpromazine, was a phenothiazine (B1677639) derivative discovered serendipitously in the 1950s. nih.govnih.gov This discovery spurred research into related tricyclic structures, including the iminodibenzyl nucleus.
Iminodibenzyl compounds are structurally related to both tricyclic antidepressants and other antipsychotic classes like the butyrophenones (e.g., haloperidol). dovepress.comresearchgate.net This structural relationship has been a key focus of research, aiming to understand how modifications to the core structure influence pharmacological activity. Other iminodibenzyl antipsychotics that have been developed and studied alongside mosapramine (B1676756) include carpipramine (B1212915) and clocapramine (B1669190). dovepress.comebi.ac.uk These agents, while structurally similar, exhibit different pharmacological profiles and clinical effects, providing a rich area for comparative research. dovepress.comresearchgate.net
Evolution of Antipsychotic Drug Development and Mosapramine Dihydrochloride's Position
The evolution of antipsychotic drugs is often categorized into generations. The first-generation, or "typical," antipsychotics, introduced in the 1950s, primarily act as dopamine (B1211576) D2 receptor antagonists. wikipedia.org While effective for positive symptoms of schizophrenia, their use is often limited by a high risk of extrapyramidal side effects. nih.gov
The introduction of clozapine (B1669256) in the 1970s marked the beginning of the second-generation, or "atypical," antipsychotics. nih.govnih.gov These agents are characterized by a broader receptor binding profile, typically involving both dopamine and serotonin (B10506) receptor antagonism (e.g., 5-HT2A). ontosight.aiwikipedia.org This dual action is thought to contribute to a lower risk of extrapyramidal symptoms and potential efficacy against negative symptoms. ontosight.ainih.gov
Mosapramine is classified as a second-generation antipsychotic. dovepress.comscispace.com Its mechanism of action involves potent antagonism of dopamine D2 receptors, a hallmark of antipsychotic efficacy. wikipedia.orgontosight.ai However, its atypical profile is further defined by its high affinity for D3 and D4 dopamine receptor subtypes, as well as its interaction with serotonin 5-HT2A receptors. wikipedia.orgontosight.ainih.gov This places it among the class of atypical antipsychotics that offer a more complex mechanism of action compared to their first-generation predecessors.
Rationale for Continued Scholarly Investigation of Mosapramine Dihydrochloride (B599025)
The continued scholarly investigation of this compound is driven by its unique receptor binding profile, which offers insights into the neurobiology of psychosis and the mechanisms of antipsychotic action. Research has shown that mosapramine has a particularly high affinity for dopamine D3 and D4 receptors, distinguishing it from many other antipsychotics. ebi.ac.uknih.gov
Studies comparing its receptor affinities have highlighted these distinctions. For instance, mosapramine's affinity for D4 receptors is reportedly eight times higher than that of clozapine, and its affinity for D3 receptors is forty times higher than that of raclopride. nih.gov The potent effect on D3 receptors, in particular, is suggested to be a key contributor to its atypical clinical profile. ebi.ac.uknih.gov
Research Data on Mosapramine
The following tables present comparative data on mosapramine's receptor binding affinities.
Table 1: Comparative Dopamine Receptor Affinities (Ki values in nM)
| Compound | D2 Receptor | D3 Receptor | D4 Receptor |
| Mosapramine | High Affinity | High Affinity | High Affinity |
| Haloperidol (B65202) | High Affinity | Lower Affinity than Mosapramine | - |
| Clozapine | Lower Affinity than Mosapramine | Lower Affinity than Mosapramine | High Affinity |
| Risperidone (B510) | High Affinity | Lower Affinity than Mosapramine | - |
| Raclopride | Lower Affinity than Mosapramine | High Affinity | Lower Affinity than Mosapramine |
Table 2: Mosapramine Receptor Affinity Profile
| Receptor Subtype | Affinity |
| Dopamine D2 | High |
| Dopamine D3 | High |
| Dopamine D4 | High |
| Serotonin 5-HT2A | Moderate |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
98043-60-8 |
|---|---|
Molecular Formula |
C28H37Cl3N4O |
Molecular Weight |
552.0 g/mol |
IUPAC Name |
1'-[3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]spiro[1,5,6,7,8,8a-hexahydroimidazo[1,2-a]pyridine-3,4'-piperidine]-2-one;dihydrochloride |
InChI |
InChI=1S/C28H35ClN4O.2ClH/c29-23-12-11-22-10-9-21-6-1-2-7-24(21)32(25(22)20-23)16-5-15-31-18-13-28(14-19-31)27(34)30-26-8-3-4-17-33(26)28;;/h1-2,6-7,11-12,20,26H,3-5,8-10,13-19H2,(H,30,34);2*1H |
InChI Key |
CVCDAZZJQWLXHM-UHFFFAOYSA-N |
SMILES |
C1CCN2C(C1)NC(=O)C23CCN(CC3)CCCN4C5=CC=CC=C5CCC6=C4C=C(C=C6)Cl.Cl.Cl |
Canonical SMILES |
C1CCN2C(C1)NC(=O)C23CCN(CC3)CCCN4C5=CC=CC=C5CCC6=C4C=C(C=C6)Cl.Cl.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-chloro-5-(3-(2-oxo-1,2,3,5,6,7,8,8a-octahydroimidazo(1,2-a)pyridine-3-spiro-4'-piperidino)propyl)-10,11-dihydro-5H-dibenz(b,f)azepine mosapramine Y 516 Y-516 |
Origin of Product |
United States |
Molecular and Pharmacological Characterization of Mosapramine Dihydrochloride
Receptor Binding Affinities and Selectivity Profiles of Mosapramine (B1676756) Dihydrochloride (B599025)
Mosapramine dihydrochloride exhibits a notable affinity for specific dopamine (B1211576) and serotonin (B10506) receptor subtypes, which is central to its mechanism of action as an antipsychotic agent.
Studies have demonstrated that mosapramine has a high affinity for dopamine D₂, D₃, and D₄ receptor subtypes. nih.govresearchgate.net In comparative analyses with other neuroleptics, mosapramine showed some of the highest affinities for these receptors. nih.govresearchgate.net
Research utilizing human dopamine receptors expressed in cell lines determined the inhibitory constants (Ki) of mosapramine, providing a quantitative measure of its binding affinity. One study reported potent binding of mosapramine to D₂, D₃, and D₄ receptors. nih.govresearchgate.net The affinity of mosapramine for D₄ receptors was found to be approximately eight times higher than that of clozapine (B1669256), and its affinity for D₃ receptors was about forty times higher than that of raclopride. nih.govresearchgate.net
Furthermore, the ratio of Ki values for D₂ versus D₃ receptors (D₂ Ki/D₃ Ki) for mosapramine was higher than that of haloperidol (B65202), suggesting a more potent effect on D₃ receptors compared to haloperidol. nih.govresearchgate.net Quantitative autoradiography has also shown that mosapramine has a potent displacing effect on selective D₃-ligands in rat brain regions, with a higher affinity for receptors in the olfactory tubercle and islands of Calleja compared to the caudate putamen. nih.gov This high affinity for D₃ receptors is thought to contribute to mosapramine's atypical clinical profile. nih.govnih.govresearchgate.net
Table 1: Comparative Binding Affinities of Mosapramine and Other Antipsychotics at Dopamine Receptors
| Compound | D₂ Affinity | D₃ Affinity | D₄ Affinity |
|---|---|---|---|
| Mosapramine | High | High | High |
| Haloperidol | High | Moderate | Low |
| Clozapine | Moderate | Moderate | Moderate |
| Risperidone (B510) | High | High | Moderate |
| Raclopride | Moderate | High | Low |
Note: This table provides a qualitative summary based on available research. Specific Ki values can vary between studies.
Detailed quantitative binding data for this compound at other neurotransmitter receptors, such as adrenergic, histaminergic, and muscarinic receptors, are not extensively available in the reviewed scientific literature.
Ligand-Receptor Interaction Dynamics and Modeling
Specific studies detailing the ligand-receptor interaction dynamics and advanced molecular modeling of this compound with its target receptors are limited in the publicly accessible scientific literature. However, general principles of antipsychotic drug-receptor interactions suggest that the iminodibenzyl (B195756) structure of mosapramine likely engages with key amino acid residues within the binding pockets of dopamine and serotonin receptors.
Structure-Activity Relationship (SAR) Studies of this compound and Analogues
Comprehensive structure-activity relationship (SAR) studies specifically detailing the impact of structural modifications to the mosapramine molecule and its analogues on biological activity are not widely reported. However, the SAR of the broader class of dibenz[b,f]azepine derivatives, to which mosapramine belongs, has been investigated for antipsychotic activity. researchgate.netlew.ro For these types of compounds, modifications to the tricyclic core, the linker chain, and the terminal amine group can significantly influence receptor affinity and selectivity.
Mosapramine possesses an asymmetric carbon atom, leading to the existence of (R)-(-) and (S)-(+) enantiomers. A study involving the synthesis and comparison of the biological activities of these enantiomers found few differences between them in terms of anti-apomorphine activity, affinity for the dopamine D₂ receptor, and acute toxicity.
Intracellular Signaling Cascades Modulated by this compound
This compound exerts its pharmacological effects by interacting with specific G protein-coupled receptors (GPCRs), primarily the dopamine D2-like (D2, D3, D4) and serotonin 5-HT2A receptors. As a potent antagonist at these sites, this compound is understood to modulate several key intracellular signaling cascades, thereby influencing downstream cellular processes. The specific pathways modulated by mosapramine are largely inferred from its receptor binding profile and the known signaling mechanisms of these receptors in response to antipsychotic agents.
Dopamine D2-like receptors are canonically coupled to Gi/o proteins. Antagonism of these receptors by this compound is expected to disinhibit adenylyl cyclase, leading to an increase in cyclic adenosine (B11128) monophosphate (cAMP) levels. This, in turn, can activate protein kinase A (PKA) and influence the phosphorylation state of numerous downstream proteins, including the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32).
The serotonin 5-HT2A receptor is primarily coupled to Gq/11 proteins. Blockade of this receptor by this compound would likely inhibit the phospholipase C (PLC) pathway. This would result in reduced production of the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to decreased intracellular calcium release and altered protein kinase C (PKC) activity.
Furthermore, atypical antipsychotics are known to influence other significant signaling pathways, such as the Akt/GSK-3 and mitogen-activated protein kinase (MAPK) pathways, which are crucial for regulating cell survival, gene expression, and synaptic plasticity. While direct studies on mosapramine's effects on these specific pathways are limited, its action as a D2-like and 5-HT2A antagonist suggests a likely role in their modulation.
Downstream Effector Pathways
The modulation of intracellular signaling cascades by this compound ultimately leads to changes in downstream effector pathways, significantly impacting gene expression and neuronal function. A key and well-documented downstream effect of mosapramine is the induction of the immediate-early gene c-Fos, which encodes the Fos protein, a component of the AP-1 transcription factor complex.
Research has demonstrated that mosapramine administration leads to a distinct pattern of Fos protein expression in the brain. Specifically, studies in rat models have shown that mosapramine significantly increases the number of Fos-positive neurons in the medial prefrontal cortex and the nucleus accumbens in a dose-dependent manner. nih.gov This effect is particularly notable as it resembles the action of the atypical antipsychotic clozapine. nih.gov The induction of c-Fos in these regions is thought to be a crucial element in the therapeutic effects of atypical antipsychotics, particularly in addressing the negative symptoms of schizophrenia. nih.gov
Conversely, at lower doses, mosapramine does not significantly increase Fos expression in the dorsolateral striatum, a brain region associated with motor control. nih.gov This differential effect on downstream effector pathways may underlie the lower propensity of mosapramine to induce extrapyramidal side effects compared to typical antipsychotics. nih.gov
The activation of c-Fos expression is a downstream consequence of the initial receptor-ligand interaction and the subsequent cascade of intracellular events. The specific signaling pathways, such as the MAPK/ERK pathway, are known to be involved in the transcriptional regulation of c-Fos. Therefore, the observed pattern of Fos expression provides valuable insight into the ultimate functional consequences of mosapramine's modulation of intracellular signaling.
Table 1: Research Findings on this compound and Fos Protein Expression
| Brain Region | Effect of this compound on Fos Protein Expression | Dose-Dependency | Comparison with other Antipsychotics | Potential Clinical Implication |
| Medial Prefrontal Cortex | Significant increase in Fos-positive neurons nih.gov | Observed at lower doses (1 and 3 mg/kg) nih.gov | Similar to clozapine nih.gov | Action on negative symptoms of schizophrenia nih.gov |
| Nucleus Accumbens | Dose-dependent increase in Fos-positive neurons nih.gov | Increase observed at 1, 3, and 10 mg/kg nih.gov | Similar to clozapine and haloperidol nih.gov | Therapeutic antipsychotic effect |
| Dorsolateral Striatum | No significant increase at lower doses nih.gov | No effect at 1 and 3 mg/kg; significant increase at 10 mg/kg nih.gov | Different from haloperidol, which increases Fos at lower doses nih.gov | Lower tendency for extrapyramidal side effects nih.gov |
Preclinical Research on Mosapramine Dihydrochloride
In Vitro Pharmacological Characterization of Mosapramine (B1676756) Dihydrochloride (B599025)
The initial characterization of a novel compound's pharmacological activity is typically performed using in vitro methods. These studies are crucial for determining the compound's affinity for various receptors and its functional effects on them.
Receptor Occupancy Studies in Cell Lines
Receptor binding assays are fundamental in determining the affinity of a drug for specific receptors. In studies utilizing human cell lines expressing dopamine (B1211576) D2, D3, and D4 receptors, mosapramine hydrochloride has demonstrated a high affinity for these receptor subtypes.
Comparative analysis with other neuroleptic agents revealed that mosapramine exhibits a potent binding profile. The affinity of mosapramine for these dopamine receptor subtypes was determined using tritiated spiperone as the radioligand. The dissociation constant (Kd) values for spiperone binding to D2, D3, and D4 receptors were 0.021, 0.12, and 0.10 nM, respectively. nih.govresearchgate.net
Mosapramine's affinity for D4 receptors was found to be eight times higher than that of clozapine (B1669256), and its affinity for D3 receptors was forty times higher than that of raclopride. nih.govresearchgate.net Furthermore, the ratio of the inhibition constant (Ki) values between D2 and D3 receptors (D2 Ki/D3 Ki) for mosapramine was higher than that of haloperidol (B65202), suggesting a more potent effect on D3 receptors compared to haloperidol. nih.govresearchgate.net
| Compound | Dopamine D2 Receptor Ki (nM) | Dopamine D3 Receptor Ki (nM) | Dopamine D4 Receptor Ki (nM) |
| Mosapramine | Data not available | Data not available | Data not available |
| Haloperidol | Data not available | Data not available | Data not available |
| Clozapine | Data not available | Data not available | Data not available |
| Risperidone (B510) | Data not available | Data not available | Data not available |
| Raclopride | Data not available | Data not available | Data not available |
Note: Specific Ki values for mosapramine and the comparator drugs were not explicitly provided in the searched literature. The table reflects the comparative affinities described in the text.
Functional Assays of Receptor Antagonism
Beyond simple binding affinity, functional assays are necessary to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor. Mosapramine is characterized as a dopamine D2-receptor antagonist. This classification indicates that it binds to the D2 receptor and blocks the action of the endogenous neurotransmitter, dopamine. This antagonistic activity at D2 receptors is a hallmark of many antipsychotic medications and is believed to contribute significantly to their therapeutic effects.
In Vivo Neuropharmacological Investigations in Animal Models
Following in vitro characterization, in vivo studies in animal models are essential to understand the neuropharmacological effects of a compound in a complex biological system. These studies provide insights into how the drug modulates neurotransmitter systems and influences behavior.
Dopaminergic System Modulation
The primary mechanism of action of mosapramine involves the modulation of the dopaminergic system. This is a common feature of antipsychotic drugs, as dysregulation of dopamine neurotransmission is implicated in the pathophysiology of schizophrenia.
Antagonism of dopamine D2 receptors, particularly the presynaptic autoreceptors, leads to an increase in the synthesis and release of dopamine. This, in turn, results in an increased turnover of dopamine and an accumulation of its primary metabolites, homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC), in brain regions rich in dopamine, such as the striatum. While specific quantitative data on the effects of mosapramine on HVA and DOPAC levels were not available in the searched literature, it is a well-established principle that dopamine receptor antagonists like mosapramine induce such changes.
| Treatment | Striatal HVA Levels (% of Control) | Striatal DOPAC Levels (% of Control) |
| Vehicle | 100% | 100% |
| Mosapramine | Specific data not available | Specific data not available |
Apomorphine is a non-selective dopamine receptor agonist that, at sufficient doses, induces stereotyped behaviors in rodents, such as sniffing, licking, and gnawing. These behaviors are thought to be mediated by the stimulation of postsynaptic dopamine receptors in the striatum. The ability of a compound to antagonize these apomorphine-induced behaviors is a classic preclinical test for predicting antipsychotic efficacy. As a dopamine D2 receptor antagonist, mosapramine is expected to inhibit apomorphine-induced stereotypy. While the searched literature confirms this as a general property of D2 antagonists, specific data from studies with mosapramine were not detailed.
| Treatment | Apomorphine-Induced Stereotypy Score |
| Vehicle + Apomorphine | Baseline stereotypy score |
| Mosapramine + Apomorphine | Specific data not available |
DOPA Accumulation Studies
Data from preclinical studies specifically investigating the effect of mosapramine dihydrochloride on 3,4-dihydroxyphenylalanine (DOPA) accumulation as a measure of dopamine synthesis in brain regions could not be located in the available research.
Fos Protein Expression in Brain Regions
The expression of the immediate early gene c-fos, and its protein product Fos, is widely used as a marker of neuronal activation. Preclinical studies have examined the effects of mosapramine on Fos protein expression in brain regions implicated in the pathophysiology of schizophrenia to understand its neural impact.
Medial Prefrontal Cortex
Administration of mosapramine has been shown to significantly increase the number of Fos-positive neurons in the medial prefrontal cortex of rats nih.gov. This effect was observed at doses of 1 and 3 mg/kg nih.gov. The ability of mosapramine to enhance Fos expression in this region is suggested to be a contributing factor to a clinical profile similar to clozapine, particularly concerning its potential actions on the negative symptoms of schizophrenia nih.gov.
Nucleus Accumbens
In the nucleus accumbens, mosapramine produced a dose-dependent increase in the number of neurons expressing the Fos protein nih.gov. This effect was observed at doses of 1, 3, and 10 mg/kg nih.gov. This pattern of neuronal activation in the nucleus accumbens is a common feature of many antipsychotic drugs and is thought to be related to their therapeutic effects on positive symptoms.
Dorsolateral Striatum
At lower doses (1 and 3 mg/kg), mosapramine did not significantly increase the number of Fos-positive neurons in the dorsolateral striatum nih.gov. A significant increase in Fos expression in this region was only observed at a higher dose of 10 mg/kg nih.gov. The lack of significant Fos induction in the dorsolateral striatum at lower, therapeutically relevant doses is noteworthy. This brain region is a key component of the motor system, and increased neuronal activity in this area is often associated with the extrapyramidal side effects commonly seen with typical antipsychotics. The minimal effect of lower doses of mosapramine on Fos expression in the dorsolateral striatum suggests a potentially lower propensity to induce such motor side effects nih.gov.
| Brain Region | Mosapramine Dose (mg/kg) | Effect on Fos Protein Expression | Comparison with Other Antipsychotics |
|---|---|---|---|
| Medial Prefrontal Cortex | 1 | Significant Increase | Similar to Clozapine (30 mg/kg) |
| 3 | Significant Increase | ||
| 10 | Significant Increase | ||
| Nucleus Accumbens | 1 | Dose-dependent Increase | Similar to Haloperidol (0.3 mg/kg) and Clozapine (30 mg/kg) |
| 3 | Dose-dependent Increase | ||
| 10 | Dose-dependent Increase | ||
| Dorsolateral Striatum | 1 | No Significant Increase | Different from Haloperidol (0.3 mg/kg) which causes a significant increase |
| 3 | No Significant Increase | ||
| 10 | Significant Increase |
Neurobiological Substrates of Therapeutic Effects
The therapeutic effects of mosapramine are believed to be mediated through its interaction with various neurotransmitter receptor systems, primarily the dopamine and serotonin (B10506) systems.
Mosapramine is a potent dopamine antagonist with high affinity for D2, D3, and D4 receptor subtypes nih.gov. The antagonism of D2 receptors in the mesolimbic pathway is a well-established mechanism for the alleviation of positive psychotic symptoms. Furthermore, research suggests that mosapramine's effects on D3 receptors are more potent than those of the typical antipsychotic haloperidol nih.gov. The high affinity for D3 receptors may contribute to its atypical clinical profile nih.gov. In comparison to other atypical antipsychotics, mosapramine's affinity for D4 receptors is reported to be eight times higher than that of clozapine nih.gov.
In addition to its effects on the dopamine system, mosapramine also exhibits moderate affinity for the serotonin 5-HT2A receptor. The blockade of 5-HT2A receptors is a characteristic feature of many atypical antipsychotics and is thought to contribute to a lower incidence of extrapyramidal side effects and potential efficacy against negative symptoms.
Animal Models of Psychiatric Disorders
Specific preclinical studies utilizing this compound in established animal models of psychiatric disorders, such as schizophrenia or psychosis, were not identified in the available research. Such studies are crucial for evaluating the in vivo efficacy and behavioral pharmacology of a compound and for predicting its therapeutic potential in humans.
Effects on Positive Symptom Analogues
Preclinical studies investigating the direct effects of this compound on animal models analogous to the positive symptoms of schizophrenia, such as hyperactivity induced by dopamine agonists or deficits in prepulse inhibition, are not extensively available in publicly accessible scientific literature. However, the pharmacological profile of mosapramine provides an indirect basis for its potential efficacy. Mosapramine is a potent antagonist of dopamine D2, D3, and D4 receptors, as well as demonstrating moderate affinity for the 5-HT2A receptor. medchemexpress.comwikipedia.org The blockade of D2 receptors in the mesolimbic pathway is a well-established mechanism for the amelioration of positive symptoms by antipsychotic drugs.
Effects on Negative Symptom Analogues
Research suggests that this compound may have a notable impact on the neural circuits underlying negative symptoms. A preclinical study in rats investigated the effect of mosapramine on the expression of Fos protein, a marker of neuronal activation. The findings indicated that lower doses of mosapramine (1 or 3 mg/kg) significantly increased the number of Fos-positive neurons in the medial prefrontal cortex (mPFC). nih.gov This effect is noteworthy as the mPFC is a brain region critically involved in the regulation of motivation and social behavior, functions that are often impaired in individuals with prominent negative symptoms. The observed increase in mPFC neuronal activity by mosapramine mirrors the action of the atypical antipsychotic clozapine, which is recognized for its efficacy in treating negative symptoms. nih.gov
In the same study, mosapramine also induced a dose-dependent increase in Fos-positive neurons in the nucleus accumbens. nih.gov In contrast, at lower doses, it did not significantly affect Fos expression in the dorsolateral striatum, a region associated with motor side effects. nih.gov This differential effect on brain regions suggests a pharmacological profile that may be beneficial for negative symptoms with a potentially lower risk of extrapyramidal side effects.
Table 1: Effect of Mosapramine on Fos Protein Expression in Rat Brain nih.gov
| Brain Region | Mosapramine Dose (mg/kg) | Change in Fos-Positive Neurons |
|---|---|---|
| Medial Prefrontal Cortex | 1 | Significant Increase |
| Medial Prefrontal Cortex | 3 | Significant Increase |
| Nucleus Accumbens | 1 | Dose-dependent Increase |
| Nucleus Accumbens | 3 | Dose-dependent Increase |
| Nucleus Accumbens | 10 | Dose-dependent Increase |
| Dorsolateral Striatum | 1 | No Significant Change |
Effects on Cognitive Deficits
Neuroimaging Studies in Preclinical Models
PET/SPECT Imaging of Receptor Occupancy
There is a lack of publicly available preclinical studies that have utilized Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT) to specifically determine the in vivo receptor occupancy of this compound in animal models. However, research has been conducted to determine its binding affinities for various dopamine receptor subtypes in vitro.
One study investigated the affinity of mosapramine for dopamine D2, D3, and D4 receptors expressed in human cell lines. The results demonstrated that mosapramine has a high affinity for all three receptor subtypes. nih.gov Notably, its affinity for the D4 receptor was found to be eight times higher than that of clozapine, and its affinity for the D3 receptor was forty times higher than that of raclopride. nih.gov
Another study using quantitative autoradiography in rat brain slices examined the affinity of mosapramine for dopamine D3 receptors using the selective D3-ligand [3H]-7-OH-DPAT. This research confirmed a high affinity of mosapramine for D3 receptors and showed that its displacing effect on the ligand was more potent than that of haloperidol or clozapine in the brain regions examined, including the nucleus accumbens and olfactory tubercle. nih.gov
Table 2: In Vitro Receptor Affinities (Ki values) of Mosapramine nih.gov
| Receptor | Mosapramine Ki (nM) |
|---|---|
| Dopamine D2 | Data not specified in abstract |
| Dopamine D3 | Data not specified in abstract |
Note: While the study mentions high affinity, specific Ki values were not provided in the abstract.
Functional Brain Activity Mapping
Preclinical studies employing functional magnetic resonance imaging (fMRI) or other functional brain activity mapping techniques to specifically investigate the effects of this compound on brain circuitry in animal models have not been identified in the available scientific literature. However, the study on Fos protein expression provides indirect evidence of its influence on the functional activity of specific brain regions. As mentioned previously, mosapramine was shown to increase neuronal activation in the medial prefrontal cortex and nucleus accumbens, key areas involved in the pathophysiology of schizophrenia. nih.gov
Clinical Research and Efficacy of Mosapramine Dihydrochloride
Efficacy in Schizophrenia Spectrum Disorders
Clinical investigations into mosapramine (B1676756) have focused on its ability to alleviate the core symptoms of schizophrenia. As a second-generation antipsychotic, it is part of a class of medications recognized for their role in treating the positive symptoms of the disorder.
Improvement in Positive Symptoms
Positive symptoms in schizophrenia include experiences such as hallucinations and delusions. High-quality evidence indicates that mosapramine demonstrates a greater improvement in these positive symptoms when compared to other second-generation antipsychotics like aripiprazole, perospirone, or quetiapine.
Improvement in Negative Symptoms
Cognitive Domain Efficacy
Cognitive deficits are a core feature of schizophrenia, affecting areas such as memory, attention, and executive function. Currently, there is a lack of available clinical research data focusing on the specific effects of mosapramine dihydrochloride (B599025) on these cognitive domains in individuals with schizophrenia.
Global Assessment of Functioning
The Global Assessment of Functioning (GAF) scale is a tool used to rate the social, occupational, and psychological functioning of an individual. There are no available clinical studies that have reported the use of the GAF scale to measure the efficacy of mosapramine in patients with schizophrenia.
Comparative Clinical Trials with Other Antipsychotics
To better understand its place in therapy, mosapramine has been compared to other antipsychotic medications in clinical settings. These trials provide context for its relative effectiveness.
Head-to-Head Efficacy Comparisons
Direct comparisons have been made between mosapramine and other antipsychotics. In a randomized, single-blind, crossover add-on study involving 10 inpatients with chronic schizophrenia, mosapramine was compared with risperidone (B510). Both medications were added to existing neuroleptic treatment for eight weeks. The study found that while both drug additions led to a modest improvement, there was no significant difference in the total scores on the Positive and Negative Syndrome Scale for Schizophrenia (PANSS) between the two treatments. This suggests that mosapramine and risperidone have comparable effects when used as an adjunctive therapy in this patient population. nih.govnih.gov
As previously noted, evidence also suggests mosapramine may be more effective than aripiprazole, perospirone, and quetiapine for the positive symptoms of schizophrenia. Detailed data from these comparative trials are not available to present in a tabular format.
Network Meta-Analyses of Antipsychotic Efficacy
Network meta-analyses offer a statistical approach to compare multiple treatments simultaneously, even in the absence of direct head-to-head trials. Mosapramine has been included in such analyses, particularly within studies focusing on patient populations in Japan, where the drug is approved for the treatment of schizophrenia. These analyses provide comparative insights into its efficacy relative to other second-generation antipsychotics (SGAs) and placebo.
One Bayesian network meta-analysis of 18 randomized trials involving 3,446 Japanese patients with schizophrenia evaluated the relative efficacy of several SGAs, including mosapramine. The primary efficacy outcome was the treatment response rate. In this analysis, while drugs like olanzapine (B1677200) and paliperidone showed superior efficacy compared to placebo, the evidence for mosapramine was less definitive. The study highlighted the placement of antipsychotics approved primarily in East Asia, such as mosapramine, blonanserin, and perospirone, in the broader context of globally marketed treatments.
Another systematic review and network meta-analysis of 34 randomized controlled trials (6,798 patients) in Japan also examined the efficacy of various antipsychotics. patsnap.comdrugbank.com This analysis assessed improvements in the total score of the Positive and Negative Syndrome Scale (PANSS) as a primary outcome. The findings indicated that mosapramine, along with asenapine, blonanserin, haloperidol (B65202), lurasidone, olanzapine, paliperidone, and risperidone, outperformed placebo in improving PANSS positive subscale scores. patsnap.comdrugbank.com However, when assessing negative symptoms, aripiprazole, asenapine, blonanserin, brexpiprazole, lurasidone, olanzapine, paliperidone, perospirone, and risperidone were found to be superior to placebo, with mosapramine not being highlighted in this specific comparison. patsnap.comdrugbank.com
Table 1: Comparative Efficacy of Mosapramine and Other Antipsychotics from a Network Meta-Analysis in a Japanese Population
| Outcome Measure | Mosapramine vs. Placebo | Mosapramine vs. Other Antipsychotics | Reference |
|---|---|---|---|
| PANSS Positive Score | Outperformed placebo | Efficacy profile differs among antipsychotics | patsnap.comdrugbank.com |
| PANSS Negative Score | Not specified as outperforming placebo | Aripiprazole, olanzapine, risperidone, etc., outperformed placebo | patsnap.comdrugbank.com |
| Response Rate | Not specified as superior | Olanzapine and paliperidone showed superior efficacy | the-hospitalist.org |
| All-Cause Discontinuation | Not specified as superior | Olanzapine and paliperidone showed superior acceptability | the-hospitalist.org |
Note: This table is a qualitative summary of findings. Direct statistical comparisons and confidence intervals can be found in the cited source material.
Patient Subgroup Analyses and Treatment Responsiveness
The efficacy of antipsychotic treatment can vary across different patient subgroups, such as those with a first episode of psychosis, treatment-resistant schizophrenia, or elderly patients. However, specific clinical research focusing on the responsiveness of mosapramine dihydrochloride in these distinct populations is limited in the published literature.
One area where mosapramine has been studied in a specific patient cohort is as an adjunctive treatment for patients with chronic, neuroleptic-treated schizophrenia. A small, 8-week, single-blind crossover study compared the addition of mosapramine versus risperidone to existing neuroleptic treatment in 10 patients. The results showed that both mosapramine and risperidone augmentation led to modest but significant improvements in symptoms as measured by the PANSS, with no significant difference found between the two adjunctive treatments. the-hospitalist.org This suggests a potential role for mosapramine in augmenting treatment for patients who are partially responsive to other antipsychotics, a characteristic of a treatment-resistant subgroup. neura.edu.au However, this was a small-scale study, and larger, controlled trials are needed to validate these findings.
Long-term Efficacy and Relapse Prevention Studies
The management of schizophrenia is a long-term process where a primary goal is the prevention of relapse. semanticscholar.org Continuous maintenance treatment with antipsychotic medication is a cornerstone of this strategy, as it has been shown to be significantly more effective than placebo in preventing relapse for up to two years. nih.govnih.gov
Despite the critical importance of long-term data, dedicated, large-scale, randomized controlled trials evaluating the long-term efficacy and relapse prevention capabilities of this compound are not extensively documented in publicly available research. The network meta-analyses that have included mosapramine were based on short-term trials, with mean durations typically around eight to nine weeks. patsnap.com
Studies on other second-generation antipsychotics have demonstrated their utility in reducing relapse rates over extended periods. nih.govawmf.org For instance, long-term trials are crucial for establishing an antipsychotic's role in maintenance therapy, as they provide vital information on sustained symptom control and the delay of psychotic exacerbations. nel.edunih.gov The absence of such specific long-term or relapse prevention data for mosapramine represents a significant gap in the clinical evidence base for this compound. Further research is required to establish its efficacy in the maintenance phase of schizophrenia treatment.
Emerging Therapeutic Applications and Off-Label Research
The primary and approved indication for this compound is the treatment of schizophrenia. patsnap.com The off-label use of antipsychotics in psychiatry is a common practice, where medications are prescribed for conditions not officially approved by regulatory bodies, often based on emerging evidence or shared pharmacological properties. silae.itnami.orgnih.gov
However, there is a notable lack of published clinical research detailing the off-label application of mosapramine for other psychiatric disorders such as bipolar disorder, major depression, or anxiety disorders. While many other second-generation antipsychotics have been investigated and are used for these conditions, similar clinical evidence for mosapramine has not been established in the scientific literature. researchgate.net
In the realm of preclinical research, computational studies are exploring novel applications for existing drugs. One such computational screening study identified mosapramine as a potential candidate for modulating lactoferrin, a protein involved in iron homeostasis and inflammatory responses. patsnap.com This has led to the suggestion that mosapramine could be a subject for future investigation into its potential therapeutic role in neurodegenerative diseases like Alzheimer's or Parkinson's disease, where such pathways are implicated. patsnap.com It is crucial to note that this is a preliminary, theoretical finding from a computational model and does not reflect any current clinical use or proven efficacy. There are no active clinical trials or documented case studies to support the use of mosapramine for neurodegenerative or any other off-label conditions at this time.
Pharmacokinetics and Biotransformation of Mosapramine Dihydrochloride
Absorption and Distribution Dynamics
Detailed clinical data on the absorption and distribution dynamics of mosapramine (B1676756) dihydrochloride (B599025) in humans are not extensively documented in publicly accessible scientific literature. Generally, for orally administered antipsychotic drugs, the rate and extent of absorption can be influenced by various factors including gastrointestinal pH, food intake, and first-pass metabolism.
Biotransformation Pathways and Metabolite Identification
Biotransformation, or drug metabolism, is a crucial process that converts drug molecules into more water-soluble compounds, facilitating their excretion from the body. This process primarily occurs in the liver and is categorized into Phase I and Phase II reactions.
Phase I reactions introduce or expose functional groups on the drug molecule, typically through oxidation, reduction, or hydrolysis. For mosapramine, research has identified several metabolites resulting from Phase I oxidative processes. Specifically, four alcoholic metabolites of mosapramine have been synthesized and identified, indicating that hydroxylation is a key metabolic pathway. These metabolites are formed through the reduction of corresponding 10-oxo or 11-oxo intermediates of the mosapramine structure.
The primary Phase I metabolic reactions for mosapramine involve:
Hydroxylation: The introduction of hydroxyl (-OH) groups onto the dibenz[b,f]azepine nucleus.
Oxidation: Formation of 10-oxo and 11-oxo intermediates.
| Metabolite Type | Precursor Intermediate | Metabolic Reaction |
|---|---|---|
| 10-hydroxy mosapramine | 10-oxo mosapramine intermediate | Reduction |
| 11-hydroxy mosapramine | 11-oxo mosapramine intermediate | Reduction |
| Other alcoholic metabolites | Corresponding oxo-intermediates | Reduction |
Following Phase I reactions, the modified drug molecules often undergo Phase II conjugation reactions. These reactions involve the attachment of endogenous polar molecules, such as glucuronic acid, sulfate, or glutathione, to the functional groups introduced during Phase I. This process significantly increases the water solubility of the metabolites, making them more readily excretable in urine or bile.
While specific Phase II metabolites of mosapramine have not been characterized in the available literature, it is plausible that the alcoholic metabolites formed during Phase I undergo glucuronidation or sulfation, which are common conjugation pathways for hydroxylated compounds.
Elimination Routes and Clearance Mechanisms
The elimination of a drug and its metabolites from the body is the final step in its pharmacokinetic journey. This process primarily occurs through renal (urine) and hepatic (bile/feces) excretion. The rate of elimination is quantified by the drug's clearance, which represents the volume of plasma cleared of the drug per unit of time.
Specific data on the elimination half-life, clearance rate, and primary routes of excretion for mosapramine dihydrochloride are not available in the published literature. For many antipsychotic drugs, both the parent drug and its metabolites are eliminated through a combination of renal and fecal excretion. The relative contribution of each pathway depends on the physicochemical properties of the individual compounds, such as their polarity and molecular weight.
Population Pharmacokinetics and Variability
Population pharmacokinetics analyzes the sources and correlates of variability in drug concentrations among individuals. Factors such as age, genetics (e.g., polymorphisms in metabolic enzymes like the cytochrome P450 system), co-administered medications, and disease states can all contribute to inter-individual differences in how a drug is absorbed, distributed, metabolized, and eliminated.
There are currently no published population pharmacokinetic studies specifically for this compound. Such studies would be valuable for understanding the variability in patient responses and for optimizing dosing regimens in different patient populations. The absence of this data highlights a significant gap in the comprehensive understanding of mosapramine's clinical pharmacology.
Pharmacokinetic Modeling and Simulation
Pharmacokinetic (PK) models for antipsychotic drugs are essential for optimizing dosing regimens, understanding variability in patient responses, and predicting drug interactions. These models can range from simple one-compartment models to more complex multi-compartment and physiologically based pharmacokinetic (PBPK) models.
Population Pharmacokinetic (PopPK) Modeling:
A common approach for characterizing the pharmacokinetics of antipsychotics is population pharmacokinetic (PopPK) analysis. This method uses data obtained from a larger patient population, often from clinical trials, to identify key pharmacokinetic parameters and the sources of their variability. Factors such as age, weight, sex, smoking status, and genetic variations in drug-metabolizing enzymes (like CYP2D6 and CYP3A4) are often evaluated as covariates that may influence drug concentrations.
For instance, a study on the atypical antipsychotic olanzapine (B1677200) in a Chinese population utilized a two-compartment model with first-order absorption and elimination to describe its concentration profile. The analysis included data from both healthy volunteers and patients with schizophrenia, revealing that body weight had a significant effect on the apparent volume of the central compartment. nih.gov PopPK models are invaluable for personalizing therapy by allowing for dose adjustments based on individual patient characteristics. proquest.comresearchgate.net
Physiologically Based Pharmacokinetic (PBPK) Modeling:
PBPK models are more mechanistic, incorporating physiological and anatomical data (such as organ volumes and blood flow rates) along with the drug's physicochemical properties to simulate its disposition in the body. nih.govindexcopernicus.com These models can be particularly useful for predicting pharmacokinetics in special populations (e.g., pediatrics, geriatrics, or individuals with organ impairment) where clinical data may be sparse. indexcopernicus.comnih.gov A PBPK modeling approach has been successfully used to predict the brain dopamine (B1211576) D2 receptor occupancy of antipsychotics like clozapine (B1669256) and risperidone (B510) by simulating their concentrations in the brain's extracellular fluid. nih.gov
Given that mosapramine is an iminodibenzyl (B195756) antipsychotic, its pharmacokinetic profile is likely to share characteristics with other drugs in this class. A study on clocapramine (B1669190) and Y-516 (mosapramine) in dogs and humans highlighted the pharmacokinetic properties of these iminodibenzyl compounds, though detailed modeling parameters were not provided. nih.gov
Simulation in Clinical Practice:
Once a robust pharmacokinetic model is developed and validated, it can be used for simulations to explore various clinical scenarios. proquest.com For example, simulations can predict the impact of missed doses, the time to reach steady-state concentrations with different dosing strategies, and the potential for drug-drug interactions. This predictive capability is a cornerstone of model-informed drug development and can help in designing more efficient and informative clinical trials.
The following tables provide illustrative examples of pharmacokinetic parameters that are typically estimated through modeling studies of atypical antipsychotics. It is important to note that these values are for other compounds and are presented here to demonstrate the type of data generated from such analyses, as specific data for this compound is not available.
Table 1: Example Pharmacokinetic Parameters for Selected Atypical Antipsychotics
| Parameter | Olanzapine | Risperidone | Aripiprazole |
| Apparent Clearance (CL/F) | 12-47 L/h | - | - |
| Apparent Volume of Distribution (Vd/F) | 513-710 L | - | - |
| Elimination Half-life (t½) | 21-54 h | ~3 h (parent) | ~75 h |
| Time to Peak Concentration (Tmax) | ~6 h | ~1 h | 3-5 h |
| Oral Bioavailability (F) | ~60% | ~70% | ~87% |
Data compiled from various sources on atypical antipsychotics. These values can exhibit significant interindividual variability.
Table 2: Illustrative Population Pharmacokinetic Model Parameters for an Atypical Antipsychotic
| Parameter | Description | Typical Value | Inter-individual Variability (%CV) |
| CL/F (L/h) | Apparent Oral Clearance | 25.5 | 35% |
| V2/F (L) | Apparent Volume of Central Compartment | 850 | 40% |
| Ka (h⁻¹) | First-order Absorption Rate Constant | 0.8 | 60% |
| Q/F (L/h) | Apparent Inter-compartmental Clearance | 50 | - |
| V3/F (L) | Apparent Volume of Peripheral Compartment | 1200 | - |
This table represents a hypothetical two-compartment model and is for illustrative purposes only. %CV refers to the coefficient of variation.
Adverse Event Profiles and Mechanistic Investigations of Mosapramine Dihydrochloride
Extrapyramidal Symptoms (EPS) Incidence and Pathophysiology
Mosapramine (B1676756) has been associated with a notable incidence of extrapyramidal symptoms (EPS), which are drug-induced movement disorders. These symptoms encompass a range of conditions, including dystonia (sustained muscle contractions), akathisia (motor restlessness), and parkinsonism (tremor, rigidity, and bradykinesia).
Dopamine (B1211576) D2 Receptor Blockade as a Contributor
The primary mechanism underlying the development of EPS with mosapramine dihydrochloride (B599025) is its potent antagonism of dopamine D2 receptors in the nigrostriatal pathway of the brain. Research has demonstrated that mosapramine exhibits a high affinity for dopamine D2, D3, and D4 receptor subtypes nih.govresearchgate.net. The blockade of D2 receptors in the striatum disrupts the delicate balance of dopamine and acetylcholine, leading to an excess of cholinergic activity. This imbalance is a key contributor to the manifestation of EPS.
A study comparing the receptor binding affinities of various neuroleptics found that mosapramine displayed the highest affinities for D2, D3, and D4 receptor subtypes among the tested antipsychotics nih.gov. This potent D2 receptor blockade is a cornerstone of its antipsychotic action but also the principal driver of its propensity to induce extrapyramidal side effects.
Differential Effects on Striatal Regions
The striatum, a key component of the basal ganglia, is not a homogenous structure and is functionally divided into different regions. The differential effects of antipsychotics on these regions can influence their EPS profile. Mosapramine's potent effect on dopamine D3 receptors may contribute to its atypical clinical profile nih.govresearchgate.net. The ratio of its binding affinity for D2 versus D3 receptors (D2 Ki/D3 Ki ratio) is higher than that of the typical antipsychotic haloperidol (B65202), indicating a more potent effect on D3 receptors nih.gov.
Hyperprolactinemia Mechanism and Clinical Impact
Hyperprolactinemia, an elevation of prolactin levels in the blood, is a common adverse effect of many antipsychotic drugs, including mosapramine. The mechanism is directly linked to the blockade of dopamine D2 receptors in the tuberoinfundibular pathway. Dopamine acts as a natural inhibitor of prolactin release from the pituitary gland. By blocking D2 receptors in this pathway, mosapramine removes this inhibitory control, leading to an increase in prolactin secretion.
Clinically, elevated prolactin levels can lead to a range of symptoms. In females, this can manifest as galactorrhea (inappropriate lactation), amenorrhea (absence of menstruation), and infertility. In males, it can cause gynecomastia (breast enlargement), erectile dysfunction, and decreased libido. While often considered a less severe side effect, the clinical impact of hyperprolactinemia can be distressing for patients and may affect treatment adherence.
Central Nervous System (CNS) Depression Related Effects
Mosapramine dihydrochloride can potentiate the effects of other central nervous system (CNS) depressants. This is a common characteristic of antipsychotic medications due to their sedative properties. When co-administered with other CNS depressants such as benzodiazepines, opioids, or alcohol, there is an increased risk of additive effects, leading to excessive sedation, somnolence, and psychomotor impairment. Therefore, caution is warranted when mosapramine is used in conjunction with other substances that have CNS depressant activity.
Other Systemic Adverse Events
Beyond the well-defined extrapyramidal and endocrine side effects, antipsychotic medications can be associated with a range of other systemic adverse events. While specific clinical trial data on the full spectrum of systemic adverse events for this compound is not extensively detailed in the provided search results, general knowledge of the drug class suggests potential for:
Cardiovascular Effects: Orthostatic hypotension (a drop in blood pressure upon standing), tachycardia (rapid heart rate), and ECG changes are potential cardiovascular side effects of antipsychotics.
Anticholinergic Effects: Dry mouth, blurred vision, constipation, and urinary retention can occur due to the blockade of muscarinic cholinergic receptors.
Dermatological Reactions: Skin rashes and photosensitivity have been reported with various antipsychotic agents.
Gastrointestinal Disturbances: Nausea, vomiting, and constipation are commonly reported side effects.
It is important to note that a case report has described drug-induced parkinsonism and tardive dyskinesia in elderly patients after taking mosapride (B1662829), a related gastroprokinetic agent. While mosapride primarily acts on serotonin (B10506) receptors, the report acknowledges the possibility of weak blockade of nigrostriatal dopaminergic receptors, particularly in vulnerable populations. This finding with a structurally related compound warrants consideration, although it does not directly implicate this compound in the same manner.
Management Strategies for Adverse Events in Research Settings
In the context of clinical research involving this compound, the management of adverse events is crucial for participant safety and data integrity. The following strategies are generally employed:
Close Monitoring: Regular and systematic monitoring for the emergence of adverse events is paramount. This includes the use of standardized rating scales for EPS (e.g., Abnormal Involuntary Movement Scale - AIMS, Barnes Akathisia Rating Scale - BARS) and routine laboratory tests to monitor prolactin levels and other relevant parameters.
Dose Adjustment: If adverse events occur, one of the primary management strategies is to consider a dose reduction of the investigational drug. Many adverse effects of antipsychotics are dose-dependent.
Concomitant Medication: For the management of EPS, anticholinergic medications (e.g., benztropine) or beta-blockers (for akathisia) may be administered. The use of such medications should be protocol-defined to ensure consistency in the research data.
Patient Education: Research participants should be thoroughly educated about the potential adverse effects of the investigational drug and encouraged to report any new or worsening symptoms promptly to the research team solutionsop.co.uk.
Discontinuation of Treatment: In cases of severe or intolerable adverse events, discontinuation of the investigational drug may be necessary. The protocol should have clear guidelines for treatment discontinuation.
Reporting: All adverse events, regardless of severity, must be meticulously documented and reported in accordance with regulatory requirements and the clinical trial protocol sciencepharma.comyoutube.comtheisn.org. Serious and unexpected adverse reactions require expedited reporting to regulatory authorities and institutional review boards.
| Adverse Event | Management Strategy in Research Settings |
| Extrapyramidal Symptoms (EPS) | - Regular monitoring with standardized scales (e.g., AIMS, BARS).- Dose reduction of mosapramine.- Administration of protocol-specified concomitant medications (e.g., anticholinergics, beta-blockers).- Participant education on early signs of EPS. |
| Hyperprolactinemia | - Routine monitoring of serum prolactin levels.- Assessment for clinical signs and symptoms.- Dose reduction if clinically indicated.- Consideration for switching to a prolactin-sparing antipsychotic in a comparative trial design. |
| CNS Depression | - Caution and careful monitoring when co-administered with other CNS depressants.- Participant education regarding the risks of alcohol and other sedative use.- Assessment of sedation levels using appropriate scales. |
| Other Systemic Adverse Events | - Comprehensive monitoring of vital signs, ECGs, and laboratory parameters as per protocol.- Symptomatic management of minor adverse events.- Thorough documentation and causality assessment of all reported events. |
Drug Drug Interactions Involving Mosapramine Dihydrochloride
Pharmacodynamic Interactions
Pharmacodynamic interactions occur when drugs influence each other's effects directly at the receptor level or through downstream physiological pathways. pharmaguideline.com For Mosapramine (B1676756), these interactions are particularly relevant in the context of its central nervous system activity.
Central nervous system (CNS) depressants are a broad class of drugs that slow brain activity, treating conditions like anxiety, panic, and sleep disorders. addictioncenter.comwebmd.com When co-administered with Mosapramine, these agents can lead to an additive or synergistic increase in CNS depression. drugbank.commedicalnewstoday.com This potentiation can manifest as increased drowsiness, sedation, and impaired motor coordination. The mechanism involves the combined depressant effects on the brain, often by enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). webmd.commedicalnewstoday.com A wide range of medications can increase the risk or severity of CNS depression when combined with Mosapramine. drugbank.com
| Drug Class | Examples of Interacting Drugs | Potential Consequence of Interaction with Mosapramine |
|---|---|---|
| Benzodiazepines | 1,2-Benzodiazepine, Alprazolam, Bromazepam, Clonazepam | Increased risk or severity of CNS depression drugbank.com |
| Barbiturates | Amobarbital, Butabarbital, Phenobarbital | Increased risk or severity of CNS depression drugbank.com |
| Opioid Analgesics | Buprenorphine, Alfentanil, Hydrocodone, Morphine | Increased central nervous system depressant activities drugbank.com |
| Antihistamines (sedating) | Azelastine, Brompheniramine, Clemastine, Desloratadine | Increased central nervous system depressant activities drugbank.com |
| Other Antipsychotics | Amisulpride, Aripiprazole, Asenapine, Chlorpromazine, Sulpiride | Increased risk or severity of CNS depression; potential for additive antipsychotic effects drugbank.comdrugbank.com |
| Antidepressants | Agomelatine, Amitriptyline, Amoxapine, Bupropion, Mirtazapine | Increased risk or severity of CNS depression drugbank.com |
| Anesthetics | Desflurane, Enflurane, Fospropofol, Halothane | Increased risk or severity of CNS depression drugbank.com |
| Muscle Relaxants | Atracurium, Baclofen, Carisoprodol, Chlorzoxazone | Increased risk or severity of CNS depression drugbank.com |
Mosapramine, an iminodibenzyl (B195756) antipsychotic, exhibits high affinity for several dopamine (B1211576) receptor subtypes, specifically D2, D3, and D4 receptors. nih.gov Its potent effects on these receptors, particularly the D3 receptor, are thought to contribute to its clinical profile. nih.gov This activity forms the basis for potential pharmacodynamic interactions with other drugs that modulate neurotransmitter systems.
Dopaminergic Agents : Co-administration with other dopamine antagonists (e.g., haloperidol (B65202), risperidone) could lead to additive effects, potentially increasing the risk of extrapyramidal symptoms. psychiatric-drug-effects.com Conversely, dopamine agonists used for Parkinson's disease may have their efficacy diminished by Mosapramine's receptor blockade.
Serotonergic Agents : Some atypical antipsychotics possess antagonist activity at serotonin (B10506) receptors. wikipedia.org If Mosapramine shares this characteristic, co-administration with other serotonergic drugs, such as selective serotonin reuptake inhibitors (SSRIs) or triptans, could theoretically increase the risk of serotonin syndrome, a potentially life-threatening condition caused by excessive serotonergic activity in the CNS. uspharmacist.comnbinno.com
Anticholinergic Agents : Antipsychotics can have varying degrees of anticholinergic activity. psychiatric-drug-effects.com Combining Mosapramine with other drugs possessing anticholinergic properties (e.g., tricyclic antidepressants, some antiparkinsonian agents) can result in an exaggerated anticholinergic burden, leading to effects like dry mouth, blurred vision, constipation, urinary retention, and cognitive impairment. uspharmacist.com
Pharmacokinetic Interactions
Pharmacokinetic interactions involve the alteration of a drug's concentration in the body due to interference with its absorption, distribution, metabolism, or excretion. mghcme.org For Mosapramine, the most significant potential for these interactions lies within its metabolism by the cytochrome P450 enzyme system and its possible interaction with drug transport proteins.
The cytochrome P450 (CYP) system is a family of liver enzymes responsible for Phase I metabolism of a vast number of drugs. acnp.org The CYP3A4 isoenzyme is particularly significant, metabolizing approximately 50% of currently marketed drugs. elsevierpure.com Research on the related compound, mosapride (B1662829) citrate, indicates that its metabolism is primarily mediated by CYP3A4. nbinno.comnih.gov Ketoconazole, a potent CYP3A4 inhibitor, was found to strongly inhibit the metabolism of mosapride in human liver microsomes. nih.gov
Given this, it is highly probable that Mosapramine dihydrochloride (B599025) is also a substrate for CYP3A4. Consequently, its plasma concentration can be significantly altered by co-administration of drugs that either inhibit or induce this enzyme. creative-bioarray.com
CYP3A4 Inhibitors : Concurrent use of strong CYP3A4 inhibitors can decrease the metabolism of Mosapramine, leading to elevated plasma concentrations and an increased risk of dose-dependent adverse effects.
CYP3A4 Inducers : Conversely, co-administration with CYP3A4 inducers can accelerate the metabolism of Mosapramine, potentially lowering its plasma concentration and reducing its therapeutic efficacy.
| Interaction Type | Examples of Interacting Drugs | Potential Effect on Mosapramine |
|---|---|---|
| CYP3A4 Inhibition (Increased Mosapramine levels) | Azole Antifungals (e.g., Ketoconazole, Itraconazole) nbinno.comnih.gov | Decreased metabolism, leading to increased plasma concentration and potential for enhanced effects or toxicity. creative-bioarray.com |
| Macrolide Antibiotics (e.g., Clarithromycin, Erythromycin) nbinno.comnih.gov | ||
| Protease Inhibitors (e.g., Ritonavir) | ||
| CYP3A4 Induction (Decreased Mosapramine levels) | Anticonvulsants (e.g., Carbamazepine, Phenytoin) | Increased metabolism, leading to decreased plasma concentration and potential for reduced efficacy. creative-bioarray.com |
| Rifamycins (e.g., Rifampin) | ||
| Herbal Supplements (e.g., St. John's Wort) |
Drug transport proteins, such as P-glycoprotein (P-gp), are expressed in various tissues, including the intestines, blood-brain barrier, liver, and kidneys. elsevierpure.com P-gp functions as an efflux pump, actively transporting a wide range of drugs out of cells, thereby affecting their absorption and distribution. dntb.gov.ua Many psychotropic drugs that are substrates for CYP3A4 are also substrates for P-gp. elsevierpure.com
If Mosapramine is a substrate for P-gp, its pharmacokinetics could be influenced by P-gp inhibitors or inducers.
P-gp Inhibitors : Co-administration with P-gp inhibitors (e.g., verapamil, quinidine) could increase the absorption and brain penetration of Mosapramine, potentially enhancing both its therapeutic and adverse effects.
P-gp Inducers : Concurrent use of P-gp inducers (e.g., rifampin) could decrease the absorption and brain penetration of Mosapramine, possibly leading to therapeutic failure.
Clinical Significance of Identified Interactions
The clinical significance of these potential interactions is substantial. Additive pharmacodynamic effects with CNS depressants can impair patient safety, increasing the risk of falls, accidents, and respiratory depression. Interactions at the neurotransmitter level can either dangerously potentiate side effects or antagonize the therapeutic effects of co-administered medications.
Pharmacokinetic interactions involving the CYP3A4 enzyme and P-gp transporter are particularly concerning as they can lead to unpredictable variability in Mosapramine plasma concentrations. Sub-therapeutic levels may result in the recurrence of psychotic symptoms, while elevated levels can increase the risk of toxicity. Therefore, a thorough review of a patient's concomitant medications, including over-the-counter products and herbal supplements, is essential before and during therapy with Mosapramine dihydrochloride to mitigate the risks associated with these drug-drug interactions.
Strategies for Mitigating Interaction Risks in Research Protocols
The investigation of a novel chemical entity such as this compound within a research setting necessitates a robust framework for identifying and mitigating the risks associated with drug-drug interactions. The primary goal of such strategies is to ensure participant safety and to maintain the integrity of the scientific data. Proactive and meticulous planning is essential to minimize the potential for pharmacokinetic and pharmacodynamic interactions that could confound study results or lead to adverse events.
Research protocols for studies involving this compound should incorporate a multi-faceted approach to risk mitigation. This begins with a thorough preclinical assessment of the compound's metabolic pathways and its potential to induce or inhibit key drug-metabolizing enzymes. While direct and comprehensive in vitro and in vivo metabolism data for this compound is not extensively published, insights can be drawn from structurally related benzamide (B126) derivatives. For instance, some benzamides are known to be substrates of cytochrome P450 (CYP) enzymes, particularly CYP3A4. Therefore, a conservative approach would be to assume the potential for interactions with strong inhibitors or inducers of this isoenzyme until definitive data becomes available.
A critical component of risk mitigation is the careful design of the clinical trial protocol itself. This includes establishing stringent inclusion and exclusion criteria to avoid enrolling participants who are taking medications known or suspected to interact with the investigational agent. A comprehensive review of all concomitant medications, including over-the-counter drugs and herbal supplements, is imperative at the screening, baseline, and all subsequent study visits.
Furthermore, the protocol should outline a clear plan for monitoring participants for any signs or symptoms that may indicate a potential drug-drug interaction. This may involve more frequent safety assessments, specific laboratory tests, and clear guidelines for dose adjustment or discontinuation of the investigational drug or concomitant medication if a clinically significant interaction is suspected. Educating both research staff and study participants about the potential for drug-drug interactions and the importance of reporting all new medications is also a crucial element of a comprehensive risk mitigation strategy.
In instances where the co-administration of a potentially interacting medication is unavoidable, specific dose-escalation schemes and intensive pharmacokinetic and pharmacodynamic monitoring should be implemented to characterize the nature and extent of the interaction. The development of a detailed data analysis plan to account for the potential influence of concomitant medications on the study outcomes is also a critical step in ensuring the scientific validity of the research.
The following table outlines potential drug-drug interactions with this compound, primarily based on its potential for central nervous system (CNS) depressant effects.
| Interacting Drug Class | Potential Effect | Mitigation Strategy in Research Protocols |
| CNS Depressants (e.g., benzodiazepines, opioids, sedative-hypnotics) | Increased risk of sedation, respiratory depression, and psychomotor impairment. | Strict exclusion of participants taking these medications. If essential for comorbid conditions, implement rigorous monitoring, dose adjustments, and specific safety assessments (e.g., psychomotor testing). |
| Anticholinergic Agents | Potential for additive anticholinergic effects (e.g., dry mouth, constipation, blurred vision). | Careful screening for concomitant use. Monitor for and document any anticholinergic adverse events. |
| CYP3A4 Inhibitors (e.g., ketoconazole, clarithromycin) | Potential for increased plasma concentrations of mosapramine, leading to an increased risk of adverse effects (based on data from structurally similar compounds). | Exclusion of participants taking strong CYP3A4 inhibitors. For moderate inhibitors, consider pharmacokinetic substudies to assess the impact on mosapramine exposure. |
| CYP3A4 Inducers (e.g., rifampin, carbamazepine) | Potential for decreased plasma concentrations of mosapramine, potentially leading to reduced efficacy (based on data from structurally similar compounds). | Exclusion of participants taking strong CYP3A4 inducers. If co-administration is necessary, monitor for lack of efficacy and consider therapeutic drug monitoring if available. |
Genomic and Proteomic Influences on Mosapramine Dihydrochloride Pharmacodynamics
Genetic Polymorphisms Affecting Drug Response
Genetic polymorphisms, which are variations in the DNA sequence, can significantly alter the pharmacodynamics of mosapramine (B1676756) dihydrochloride (B599025). These variations can occur in genes encoding for drug targets such as receptors, as well as enzymes responsible for drug metabolism and transporters that regulate drug distribution.
Mosapramine exerts part of its therapeutic effect by interacting with dopamine (B1211576) receptors. Genetic variations in the genes encoding these receptors can alter their structure and function, thereby influencing the drug's binding affinity and subsequent signaling cascade.
Dopamine D2 Receptor (DRD2): The DRD2 receptor is a primary target for many antipsychotic drugs. Several polymorphisms in the DRD2 gene have been studied in relation to antipsychotic response. For instance, the Taq1A polymorphism (rs1800497) has been linked to variations in DRD2 receptor density, which could theoretically influence the efficacy of a DRD2 antagonist like mosapramine. scitepress.org Studies on other antipsychotics suggest that polymorphisms like the -141C Ins/Del (rs1799732) may also be a risk factor in treatment response. scitepress.org
Dopamine D3 Receptor (DRD3): The DRD3 gene, particularly the Ser9Gly polymorphism (rs6280), has been investigated for its role in antipsychotic drug response. mdpi.com Different genotypes of this polymorphism may lead to altered receptor function, potentially affecting both the therapeutic and adverse effects of mosapramine. Some studies have found that the C|T and T|T genotypes of rs6280 can predict higher treatment resistance to second-generation antipsychotics. mdpi.com
Dopamine D4 Receptor (DRD4): The DRD4 gene is known for its variable number of tandem repeats (VNTR) polymorphism in exon 3. The number of repeats can influence the receptor's structure and its interaction with ligands. While research has yielded mixed results, this polymorphism is a candidate for influencing individual responses to drugs that interact with the D4 receptor. rug.nlnih.gov
Table 1: Key Polymorphisms in Dopaminergic Receptors and Their Potential Impact
| Gene | Polymorphism | Potential Influence on Mosapramine Response |
|---|---|---|
| DRD2 | rs1800497 (Taq1A) | May alter receptor density, potentially affecting drug efficacy. scitepress.org |
| DRD2 | rs1799732 (-141C Ins/Del) | Associated with treatment resistance in other antipsychotics. scitepress.orgmdpi.com |
| DRD3 | rs6280 (Ser9Gly) | Certain genotypes may predict higher treatment resistance. mdpi.com |
Mosapramine also has a high affinity for serotonin (B10506) receptors, particularly the 5-HT2A receptor. This interaction is crucial for its atypical antipsychotic properties.
5-HT2A Receptor (HTR2A): The gene encoding the 5-HT2A receptor, HTR2A, has several well-studied polymorphisms. The T102C (rs6313) and -1438A/G (rs6311) polymorphisms are among the most frequently investigated in relation to antidepressant and antipsychotic response. frontiersin.orgnih.gov Variations in this gene can affect receptor expression and signaling, thereby modulating the patient's response to mosapramine. For example, some studies have linked HTR2A variants to the therapeutic efficacy of antidepressants. frontiersin.org Another polymorphism, rs7997012, has been associated with treatment outcomes for anxiety disorders and resistance to atypical antipsychotics. mdpi.comnih.gov
The metabolism of most psychotropic drugs, likely including mosapramine, is carried out by the cytochrome P450 (CYP) family of enzymes in the liver. synlab-sd.com Genetic polymorphisms in CYP genes can lead to significant differences in enzyme activity, categorizing individuals as poor, intermediate, extensive, or ultrarapid metabolizers. nih.gov
CYP2D6: This enzyme is responsible for the metabolism of numerous antidepressants and antipsychotics. Over 100 genetic variants of CYP2D6 have been identified, some of which can lead to absent or reduced enzyme function. nih.gov Poor metabolizers may have higher plasma concentrations of mosapramine, potentially leading to an increased risk of concentration-dependent adverse effects, while ultrarapid metabolizers might clear the drug too quickly, reducing its efficacy.
CYP3A4/CYP3A5: CYP3A4 is involved in the metabolism of over 50% of clinically used drugs. nih.govmdpi.com Polymorphisms in CYP3A4 and the related CYP3A5 gene can alter metabolic capacity, thereby affecting the pharmacokinetics of substrate drugs. For example, individuals expressing the active CYP3A51 allele may metabolize drugs more rapidly than those with the non-functional CYP3A53 allele. mdpi.com
CYP2C19: This enzyme also plays a role in the metabolism of various psychotropic medications. Similar to CYP2D6, polymorphisms in CYP2C19 can result in variable enzyme activity, impacting drug concentrations and patient outcomes. nih.gov
Drug transporters are proteins that control the movement of drugs across cell membranes, affecting their absorption, distribution, and excretion. nih.gov
ATP-binding cassette (ABC) transporters: The ABCB1 transporter, also known as P-glycoprotein (P-gp), is a well-known efflux transporter that limits the entry of drugs into the brain. nih.gov Polymorphisms in the ABCB1 gene can alter the transporter's expression and function. Reduced P-gp function could lead to higher brain concentrations of mosapramine, potentially enhancing its therapeutic effect but also increasing the risk of central nervous system side effects.
Pharmacogenomic Biomarkers for Predicting Efficacy and Adverse Events
Pharmacogenomic biomarkers are measurable DNA or RNA characteristics that can be used to predict drug response or the risk of adverse events. medscape.comnih.gov The identification of reliable biomarkers for mosapramine therapy could enable clinicians to select the most appropriate treatment and dose for individual patients from the outset.
Genome-wide association studies (GWAS) and targeted gene analyses are key strategies for discovering such biomarkers. nih.gov For mosapramine, potential biomarkers could include the polymorphisms in dopaminergic and serotonergic receptors discussed above, as well as variants in genes for metabolizing enzymes and transporters. mdpi.comsemanticscholar.org For example, a combination of genotypes for DRD2, HTR2A, and CYP2D6 might provide a predictive signature for treatment response. While specific, validated biomarkers for mosapramine are still under investigation, the principles of pharmacogenomics provide a clear path toward personalized medicine in its application. medscape.com
Proteomic Signatures Associated with Mosapramine Dihydrochloride Response
Proteomics, the large-scale study of proteins, offers another avenue for understanding the variability in drug response. A proteomic signature refers to a pattern of protein expression that is associated with a particular outcome, such as response or non-response to a drug. nih.gov
By analyzing proteins in accessible tissues like blood plasma, researchers can identify potential biomarkers that reflect the underlying biological state of a patient and their likely response to a drug like mosapramine. nih.gov For instance, studies on other atypical antipsychotics have suggested that proteins involved in the complement and coagulation cascades may be part of a proteomic signature for treatment response in schizophrenia. nih.gov Similarly, investigations into drug exposure have shown that substances can alter the proteome of synaptic vesicles, impacting pathways related to vesicle docking, signaling, and synapse assembly. mdpi.com Identifying a specific proteomic signature for mosapramine could lead to the development of a predictive test to guide its use, though this area of research is still in its early stages.
Table 2: List of Compounds
| Compound Name |
|---|
| This compound |
| Clozapine (B1669256) |
| Mirtazapine |
| Olanzapine (B1677200) |
| Risperidone (B510) |
Mosapramine, an atypical antipsychotic utilized in Japan for the management of schizophrenia, functions primarily as a potent antagonist of dopamine D2, D3, and D4 receptors, while also exhibiting moderate affinity for serotonin 5-HT2 receptors wikipedia.orgmedchemexpress.com. This receptor binding profile is crucial to its therapeutic effects. However, a comprehensive understanding of the specific genomic and proteomic factors that modulate the pharmacodynamics of this compound is currently limited due to a lack of targeted research.
While direct studies on mosapramine are scarce, the broader field of psychopharmacogenomics offers a framework for understanding potential influences on its action. Research on other atypical antipsychotics has established that genetic variations can significantly impact treatment response and the likelihood of adverse effects nih.govnih.gov.
Implications for Personalized Medicine Approaches in Research
The ultimate goal of pharmacogenomic and proteomic research in psychiatry is to facilitate personalized medicine, moving beyond a "one-size-fits-all" approach to treatment psychiatry-psychopharmacology.comnih.govnih.govpsychiatry-psychopharmacology.com. For a compound like this compound, for which specific data is not yet available, the principles established for other antipsychotics can guide future research avenues.
Genomic Considerations for Future Research:
Future research into the pharmacogenomics of this compound would likely focus on genes encoding for drug-metabolizing enzymes and neurotransmitter receptors.
Cytochrome P450 (CYP) Enzymes: The metabolism of most psychotropic medications is heavily influenced by the CYP enzyme system acnp.orgpsychdb.com. Genetic polymorphisms in enzymes such as CYP2D6, CYP1A2, and CYP3A4 are known to affect the plasma concentrations of many antipsychotics, which can in turn influence their efficacy and safety ct.govmdpi.comnih.gov. Research is needed to identify which specific CYP enzymes are involved in the metabolism of mosapramine.
Dopamine and Serotonin Receptor Genes: Given that mosapramine acts on dopamine (DRD2, DRD3, DRD4) and serotonin (HTR2A) receptors, variations in the genes encoding these receptors could theoretically influence its binding affinity and downstream signaling pathways medchemexpress.comgenome.jpnih.gov. For instance, polymorphisms in the DRD2 gene have been investigated in relation to the response to other antipsychotics mdedge.commaastrichtuniversity.nl.
Proteomic Avenues for Investigation:
Proteomics, the large-scale study of proteins, offers another dimension for personalizing treatment by identifying biomarkers of drug response and understanding the molecular mechanisms of drug action nih.govaustinpublishinggroup.com.
Receptor Expression Levels: The density and sensitivity of D2, D3, D4, and 5-HT2 receptors in an individual's brain could influence the pharmacodynamic effects of mosapramine. Proteomic techniques could potentially quantify these receptor levels, offering insights into individual differences in drug response.
Downstream Signaling Pathways: The interaction of mosapramine with its target receptors initiates a cascade of intracellular signaling events. Proteomic analysis could identify how these signaling pathways are altered by the drug and whether baseline differences in these pathways correlate with clinical outcomes nih.gov.
The table below illustrates the receptor binding affinities of Mosapramine in comparison to other antipsychotic medications, highlighting its potent dopamine receptor antagonism.
| Antipsychotic | Dopamine D2 Affinity (Ki, nM) | Dopamine D3 Affinity (Ki, nM) | Dopamine D4 Affinity (Ki, nM) | Serotonin 5-HT2A Affinity (Ki, nM) |
|---|---|---|---|---|
| Mosapramine | High | High | High | Moderate |
| Haloperidol (B65202) | High | Moderate | Low | Low |
| Clozapine | Moderate | High | High | High |
| Risperidone | High | High | Moderate | High |
| Raclopride | High | High | Low | Low |
This table provides a qualitative comparison based on available literature. "High," "Moderate," and "Low" are relative terms to illustrate the general binding profile. Specific Ki values can vary between studies.
Analytical Methodologies for Mosapramine Dihydrochloride
Chromatographic Techniques for Quantification and Impurity Profiling
Chromatographic techniques are fundamental in the analysis of Mosapramine (B1676756) Dihydrochloride (B599025), enabling both the precise quantification of the active pharmaceutical ingredient (API) in various matrices and the detection and characterization of process-related impurities and degradation products. The selection of a specific method depends on the analytical objective, whether it is for quality control of bulk drugs, analysis in pharmaceutical formulations, or determination in biological samples.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS/MS), stands as a robust and sensitive method for the definitive quantification of Mosapramine. This technique is especially crucial for determining the concentration of the drug and its metabolites in biological matrices.
A validated LC-MS/MS method has been successfully used for the quantitative analysis of Mosapramine in postmortem samples, including blood, urine, and gastric contents nii.ac.jp. In this application, a liquid-liquid extraction procedure is employed for sample preparation, followed by analysis using electrospray ionization in the positive mode. The specific transition monitored for Mosapramine is m/z 479→98, providing high selectivity and sensitivity for its detection nii.ac.jp.
Table 1: LC-MS/MS Parameters for Mosapramine Quantification in Biological Samples nii.ac.jp
| Parameter | Condition |
|---|---|
| Sample Preparation | Liquid-Liquid Extraction (Sodium tetraborate, Ethyl acetate) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Quantitative Ion | m/z 481→98 (for Clocapramine (B1669190), a metabolite) |
| m/z 479→98 (for Mosapramine) |
| Internal Standard | Diazepam-d5 |
While specific impurity profiling methods for Mosapramine are not extensively detailed in available literature, methods developed for structurally similar dibenzazepine (B1670418) derivatives, such as Carbamazepine, provide a strong reference for potential analytical approaches. These methods typically utilize reversed-phase columns and UV detection for quantification and impurity determination nih.govdergipark.org.tr.
Table 2: Example of HPLC Conditions for the Analysis of a Related Dibenzazepine Derivative (Carbamazepine) nih.govdergipark.org.tr
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | Phenomenex C18 | C18 (55 mm x 4 mm) |
| Mobile Phase | Acetonitrile:Water (75:25, v/v) | Water:Methanol:Acetonitrile (64:30:6, v/v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 285 nm | UV at 235 nm |
| Internal Standard | Enalapril | Not Specified |
| Column Temperature | Not Specified | 40°C |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including shorter analysis times, improved resolution, and higher sensitivity, making it exceptionally well-suited for the analysis of complex mixtures and impurity profiling researchgate.netscience.gov. UPLC systems, often coupled with advanced mass spectrometry detectors like Quadrupole Time-of-Flight (QTOF), are powerful tools for identifying and characterizing unknown impurities and degradation products of second-generation antipsychotics researchgate.net.
For instance, UPLC methods have been developed for the impurity profiling of antipsychotics like Quetiapine and Blonanserin researchgate.netresearchgate.net. These methods typically employ sub-2 µm particle columns (e.g., Acquity UPLC BEH C18) which provide high separation efficiency researchgate.netresearchgate.net. The use of tandem mass spectrometry allows for the structural elucidation of impurities present at very low levels. Given that Mosapramine belongs to the same therapeutic class, these UPLC approaches are directly applicable for developing stability-indicating and impurity-profiling methods for the compound.
Table 3: Typical UPLC System Configuration for Antipsychotic Impurity Profiling researchgate.netscience.govresearchgate.net
| Component | Specification |
|---|---|
| Column | UPLC BEH C18 or BEH shield RP18 (e.g., 100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase | Gradient elution using a buffered aqueous phase and an organic modifier (e.g., Acetonitrile) |
| Detector | Photodiode Array (PDA) for UV detection and/or Tandem Mass Spectrometry (MS/MS) for identification |
| Flow Rate | Optimized for sub-2 µm columns (typically 0.3 - 0.6 mL/min) |
| Column Temperature | Controlled, often between 30-45°C |
Gas Chromatography (GC)
Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is another viable technique for the analysis of Mosapramine. The feasibility of this approach is confirmed by the existence of library spectra for Mosapramine on GC-MS systems, which are used for forensic and toxicological screening shimadzu.com. GC is well-suited for the analysis of thermally stable and volatile compounds. Although Mosapramine as a dihydrochloride salt is non-volatile, it would typically be analyzed as the free base following extraction from an alkalinized solution.
The analysis of related dibenzazepine derivatives by GC-MS is well-established researchgate.net. These methods often utilize capillary columns with non-polar or semi-polar stationary phases, such as those with 5% phenyl methylpolysiloxane (e.g., HP-5MS) shimadzu.com. Helium is commonly used as the carrier gas, and electron ionization (EI) is the standard for generating mass spectra, which can be compared against established libraries for identification.
Table 4: General GC-MS Parameters for the Analysis of Dibenzazepine-Related Compounds shimadzu.com
| Parameter | Condition |
|---|---|
| Column | SH-Rxi-5Sil MS capillary column (30 m × 0.25 mm × 0.25 µm) or similar |
| Carrier Gas | Helium |
| Injection Mode | Split/Splitless |
| Ionization Mode | Electron Ionization (EI) |
| Detector | Mass Spectrometer (e.g., Quadrupole or Time-of-Flight) |
Thin-Layer Chromatography (TLC/HPTLC)
Thin-Layer Chromatography (TLC) and its high-performance version (HPTLC) are valuable tools for the qualitative analysis and separation of pharmaceuticals. These techniques are simple, cost-effective, and can be used for screening multiple samples simultaneously. Applications include identity confirmation, purity checks, and stability testing by separating the main compound from its related substances.
While specific HPTLC methods for Mosapramine are not prominently documented, methods for other psychoactive drugs demonstrate the utility of the technique science.gov. A typical TLC/HPTLC method involves spotting the sample on a silica (B1680970) gel plate and developing it in a chamber with a suitable mobile phase. The separated spots are then visualized under UV light.
Table 5: General Procedure for TLC/HPTLC Analysis of Pharmaceutical Compounds science.gov
| Step | Description |
|---|---|
| Stationary Phase | Silica gel 60 F254 pre-coated plates (Aluminum or Glass) |
| Sample Application | Applied as spots or bands using a capillary or automated applicator |
| Mobile Phase | A mixture of organic solvents, e.g., Chloroform:Methanol (9.0:1.0, v/v) or similar systems |
| Development | In a saturated chromatography chamber until the solvent front reaches a predetermined height |
| Detection | Visualization under UV light (commonly at 254 nm) |
| Quantification | Densitometric scanning of the plate (for HPTLC) |
Spectroscopic Techniques for Characterization and Determination
Spectroscopic techniques are indispensable for the structural characterization and quantitative determination of Mosapramine Dihydrochloride. These methods rely on the interaction of the molecule with electromagnetic radiation.
Ultraviolet-Visible (UV-Vis) Spectrophotometry
UV-Visible spectrophotometry is a straightforward and widely accessible technique for the quantitative analysis of drugs containing a suitable chromophore. The dibenzazepine nucleus in the Mosapramine structure contains aromatic rings, which confer strong UV absorbance, making this method suitable for its quantification in bulk form and pharmaceutical preparations.
The analytical utility of UV-Vis spectrophotometry has been demonstrated in the analysis of related dibenzazepine compounds like Carbamazepine, with detection wavelengths typically set around 285 nm or 210 nm, corresponding to absorbance maxima nih.gov. Furthermore, a specific application for a formulation containing Mosapramine involves using a UV-Visible spectrophotometer to measure absorbance at 400 nm. This measurement is not for quantification of the API itself but to assess the optical clarity of the formulation, where lower absorbance indicates a clearer solution googleapis.com.
Table 6: Applications of UV-Vis Spectrophotometry in the Analysis of Mosapramine and Related Compounds
| Application | Analyte/Formulation | Wavelength (λ) | Purpose | Reference |
|---|---|---|---|---|
| Clarity Testing | Mosapramine Formulation | 400 nm | To quantify turbidity/optical clarity of an aqueous dispersion. | googleapis.com |
| Quantification | Carbamazepine | 285 nm | Assay of the active ingredient in pharmaceutical preparations. | nih.gov |
| Quantification | Carbamazepine | 210 nm | Determination in biological fluids (plasma). | nih.gov |
Mass Spectrometry (MS) and Hyphenated Techniques (LC-MS, GC-MS)
Mass spectrometry is a powerful analytical technique used for the structural elucidation and quantification of compounds by measuring the mass-to-charge ratio (m/z) of their ions. For this compound, its monoisotopic mass is 478.2499394 Da. nih.gov High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule with high accuracy.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a preferred method for the analysis of psychotropic drugs like Mosapramine in various matrices. ijsr.netresearchgate.netdntb.gov.ua This technique combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. In a typical LC-MS/MS method, Mosapramine would be separated on a reverse-phase column (e.g., C18) and then introduced into the mass spectrometer. mdpi.comnih.gov Electrospray ionization (ESI) in positive mode is commonly used for analytes containing amine groups. The subsequent tandem mass spectrometry (MS/MS) analysis involves selecting the protonated molecular ion ([M+H]+) and subjecting it to collision-induced dissociation (CID) to generate characteristic product ions. This process, known as multiple reaction monitoring (MRM), provides high specificity and sensitivity for quantification. mdpi.comshimadzu.com LC-MS/MS methods are crucial for pharmacokinetic studies and therapeutic drug monitoring in biological samples. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of Mosapramine, though it may require a chemical derivatization step. jfda-online.com Derivatization is often necessary for compounds with polar functional groups, like the secondary amine in Mosapramine, to increase their volatility and thermal stability for GC analysis. jfda-online.commdpi.com Common derivatization techniques include silylation or acylation. jfda-online.com In the mass spectrometer, the derivatized Mosapramine would undergo fragmentation upon electron impact (EI) ionization, producing a unique mass spectrum that serves as a fingerprint for identification. mdpi.comnih.gov GC-MS is a robust technique often used in forensic toxicology and for screening of illicit substances. nist.gov
The table below summarizes typical parameters for these techniques.
Table 1: Mass Spectrometry Parameters for Mosapramine Analysis
| Parameter | LC-MS/MS | GC-MS |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electron Impact (EI) |
| Precursor Ion | [M+H]⁺ | Molecular Ion (M⁺) of derivatized compound |
| Key Application | Quantification in biological fluids, Pharmaceutical analysis | Forensic screening, Impurity profiling |
| Sample State | Solution | Volatilized (often after derivatization) |
| Separation | Liquid Chromatography (e.g., UPLC, HPLC) | Gas Chromatography |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules like this compound. core.ac.uk It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C).
¹H NMR: The proton NMR spectrum of Mosapramine would display distinct signals for each unique proton in the molecule. The chemical shift (δ) of these signals would depend on the electronic environment, while the integration of the signal area would be proportional to the number of protons it represents. Spin-spin coupling between adjacent protons would result in signal splitting (multiplicity), providing information about the connectivity of the atoms.
¹³C NMR: The carbon-13 NMR spectrum would show a single peak for each chemically non-equivalent carbon atom in the Mosapramine structure. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups.
2D NMR: Advanced two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish the complete connectivity of the molecule, confirming the entire structure by showing correlations between protons, between protons and directly attached carbons, and between protons and carbons separated by two or three bonds, respectively. core.ac.uk
Solid-state ³⁵Cl NMR has also been shown to be a useful probe for characterizing the structure and polymorphism in hydrochloride pharmaceutical salts, which would be applicable to this compound. nih.gov Furthermore, quantitative NMR (qNMR) can be used as a precise method for determining the purity of the drug substance or its concentration in formulations, using a certified internal standard. nih.govmdpi.com
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. spectra-analysis.com The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features. The presence of the dihydrochloride salt would influence the bands associated with the amine groups.
Key expected absorption bands for Mosapramine would include:
Amide C=O stretch: A strong absorption band typically in the region of 1630-1680 cm⁻¹.
Aromatic C=C stretching: Multiple bands in the 1450-1600 cm⁻¹ region.
C-N stretching: Found in the 1000-1350 cm⁻¹ range.
Aromatic C-H stretching: Signals appearing above 3000 cm⁻¹.
Aliphatic C-H stretching: Signals appearing just below 3000 cm⁻¹.
C-Cl stretching: Typically observed in the 600-800 cm⁻¹ region.
The spectrum serves as a molecular fingerprint and can be used for identification by comparing it against a reference spectrum of a known standard. mhlw.go.jp
Electrochemical Methods
Electrochemical methods offer sensitive and cost-effective approaches for the analysis of electroactive compounds, including many pharmaceutical drugs. rsc.orgbohrium.com Since Mosapramine contains easily oxidizable moieties (such as the tertiary amine and the dibenzazepine ring system), it is expected to be electroactive. Techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) could be developed for its determination. bohrium.comnih.gov
These methods measure the current response of an analyte to a varying potential. The resulting voltammogram provides qualitative information from the peak potential and quantitative data from the peak current. Electrochemical sensors, potentially using modified electrodes, could be designed for the rapid and selective detection of Mosapramine in pharmaceutical formulations or biological fluids. researchgate.net High-performance liquid chromatography with electrochemical detection (HPLC-ED) is another powerful hyphenated technique that combines chromatographic separation with sensitive electrochemical measurement, suitable for determining drug concentrations in complex matrices like plasma and urine. nih.gov
Capillary Electrophoresis
Capillary electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an applied electric field. nih.gov It is well-suited for the analysis of charged molecules like this compound.
Different modes of CE can be applied:
Capillary Zone Electrophoresis (CZE): This is the most common form of CE, where separation occurs in a buffer-filled capillary. It can be used for purity testing and assay of the main component. nih.govmdpi.com
Micellar Electrokinetic Chromatography (MEKC): This technique uses surfactants (micelles) in the buffer to separate both charged and neutral molecules and could be applied for the simultaneous analysis of Mosapramine and its potential neutral metabolites or impurities. nih.gov
As Mosapramine is a racemic mixture, chiral CE methods using cyclodextrins as chiral selectors could be developed to separate its enantiomers. nih.gov This is important as enantiomers can have different pharmacological and toxicological profiles. mdpi.com CE methods are characterized by high efficiency, short analysis times, and low consumption of reagents and samples. mdpi.com
Method Validation Parameters
Validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose. researchgate.netscielo.brgavinpublishers.com Key parameters are established according to guidelines from bodies like the International Council for Harmonisation (ICH). researchgate.net
Table 2: Key Validation Parameters for Analytical Methods
| Parameter | Description |
|---|---|
| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components). researchgate.netgavinpublishers.com |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity. researchgate.netgavinpublishers.com |
| Accuracy | The closeness of the test results obtained by the method to the true value. Often evaluated using recovery studies. researchgate.netgavinpublishers.com |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed at three levels: repeatability, intermediate precision, and reproducibility. researchgate.netresearchgate.net |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.netscielo.br |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.netscielo.br |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. gavinpublishers.com |
Application of Analytical Methods in Biological Matrices and Pharmaceutical Formulations
The analytical methods described above are widely applied for the determination of Mosapramine in different sample types.
Biological Matrices: For therapeutic drug monitoring or pharmacokinetic studies, it is essential to measure drug concentrations in biological fluids like blood, plasma, or urine. japsonline.commdpi.com LC-MS/MS is the gold standard for this application due to its high sensitivity and specificity, allowing for the detection of low concentrations (ng/mL levels). ijsr.netsemanticscholar.org Sample preparation is a critical step to remove interferences like proteins and salts. semanticscholar.org Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). researchgate.net
Pharmaceutical Formulations: To ensure product quality, analytical methods are used to quantify the amount of this compound in finished dosage forms (e.g., tablets or capsules) and to detect any impurities or degradation products. HPLC with UV detection and qNMR are common methods for assay and purity testing. mdpi.com These methods must be validated to demonstrate accuracy, precision, and specificity in the presence of excipients used in the formulation. scielo.bredqm.eu
Comparative Research and Therapeutic Positioning of Mosapramine Dihydrochloride
Comparison with Other Second-Generation Antipsychotics (SGAs)
Second-generation antipsychotics, or atypical antipsychotics, are distinguished from FGAs by their broader receptor binding profiles, notably their interaction with serotonin (B10506) 5-HT2A receptors in addition to dopamine (B1211576) D2 receptors. This dual action is hypothesized to contribute to their efficacy against a wider range of schizophrenic symptoms, including negative and cognitive symptoms, and a generally lower risk of EPS.
Comparative Efficacy in Schizophrenia
Direct comparative efficacy data for mosapramine (B1676756) against other SGAs is emerging. A significant network meta-analysis of 34 randomized controlled trials in Japan provided insights into its relative efficacy. The analysis revealed that mosapramine was superior to placebo in improving both the PANSS positive and negative subscale scores. nih.gov
In a randomized, single-blind, crossover, add-on study involving 10 neuroleptic-treated schizophrenic inpatients, the addition of mosapramine was compared to the addition of risperidone (B510). The results indicated that both treatment arms led to a significant, though modest, improvement in symptoms as measured by the PANSS. Importantly, there was no significant difference in the PANSS scores between the group receiving mosapramine and the group receiving risperidone, suggesting comparable efficacy in this add-on setting. the-hospitalist.org
| Comparison with SGAs | Efficacy Finding | Study Type |
| Mosapramine vs. Placebo | Outperformed placebo in improving PANSS positive and negative subscale scores. nih.gov | Network meta-analysis of RCTs |
| Mosapramine vs. Risperidone (add-on) | No significant difference in PANSS scores; both showed modest improvement. the-hospitalist.org | Randomized, single-blind, crossover study |
Comparative Adverse Event Profiles
A key differentiator among antipsychotics is their adverse event profile. While detailed, large-scale comparative data on mosapramine's side effects are not extensively available, preclinical evidence offers some predictive insights. The aforementioned study on Fos protein expression suggested a lower propensity for mosapramine to induce neurological side effects compared to haloperidol (B65202), a high-potency FGA. nih.gov The lower incidence of extrapyramidal symptoms is a hallmark of SGAs, and this preclinical finding aligns mosapramine with this characteristic.
Receptor Occupancy Ratios (e.g., D2/5-HT2)
The ratio of serotonin 5-HT2A to dopamine D2 receptor blockade is a critical factor in the classification and proposed mechanism of action of SGAs. A high 5-HT2A/D2 receptor occupancy ratio is characteristic of many atypical antipsychotics and is thought to contribute to their lower risk of EPS and potential efficacy for negative symptoms.
Research indicates that mosapramine possesses a low 5-HT2A/D2 receptor occupancy ratio. the-hospitalist.org This profile is somewhat distinct from many other SGAs, such as risperidone, which has a high ratio. Despite this low ratio, a study demonstrated that mosapramine's efficacy as an add-on treatment was comparable to that of risperidone, challenging the notion that a high 5-HT2A/D2 ratio is solely predictive of atypicality and efficacy. the-hospitalist.org
Furthermore, studies have highlighted mosapramine's high affinity for dopamine D2, D3, and D4 receptor subtypes. researchgate.net In fact, among the antipsychotics tested in one study, mosapramine demonstrated the highest affinities for these receptors. researchgate.net This potent and broad dopamine receptor antagonism may contribute to its therapeutic effects.
| Receptor | Binding Affinity/Occupancy | Implication |
| Dopamine D2, D3, D4 | High affinity, highest among some tested antipsychotics. researchgate.net | Potent antipsychotic effect. |
| 5-HT2A/D2 Ratio | Low receptor occupancy ratio. the-hospitalist.org | Atypical profile despite not having a high serotonin-to-dopamine blockade ratio. |
Differential Clinical Utility Based on Symptom Profiles
The pharmacological profile of mosapramine suggests potential utility in specific symptom domains of schizophrenia. Preclinical research examining the expression of Fos protein in different brain regions provides a basis for this differentiation. The administration of mosapramine was found to significantly increase the number of Fos protein-positive neurons in the medial prefrontal cortex. nih.gov This effect is similar to that observed with clozapine (B1669256), an antipsychotic known for its efficacy in treating negative symptoms. In contrast, the typical antipsychotic haloperidol did not produce this effect. This suggests that mosapramine may have a clozapine-like profile with respect to its actions on negative symptoms in schizophrenia. nih.gov
Clinical evidence from the Japanese network meta-analysis supports this, showing that mosapramine was superior to placebo in improving PANSS negative subscale scores. nih.gov This indicates a potential role for mosapramine in patients with prominent negative symptoms, a challenging aspect of schizophrenia to treat effectively.
Role in Treatment-Resistant Schizophrenia Research
The management of treatment-resistant schizophrenia (TRS), defined as a lack of response to at least two different antipsychotic trials of adequate dose and duration, remains a significant clinical challenge. Clozapine is the gold standard treatment for TRS.
While there is no direct evidence from large-scale clinical trials positioning mosapramine as a primary treatment for TRS, its unique receptor profile and preclinical similarities to clozapine in terms of medial prefrontal cortex activation suggest a potential area for future investigation. nih.gov The add-on study with risperidone in chronic, neuroleptic-treated patients, while not specifically focused on a TRS population, demonstrated its potential utility in patients with a history of incomplete response to treatment. the-hospitalist.org Further research is warranted to explore the efficacy of mosapramine, either as a monotherapy or as an augmentation agent, in well-defined TRS populations.
Meta-Analytic Perspectives on Mosapramine Dihydrochloride's Efficacy and Tolerability
Meta-analyses of randomized controlled trials (RCTs) provide a quantitative and systematic review of a drug's performance, offering valuable insights into its therapeutic potential and positioning. In the case of mosapramine dihydrochloride (B599025), a meta-analysis involving five RCTs with a total of 986 patients has shed light on its efficacy and tolerability in the treatment of schizophrenia when compared to other antipsychotic agents.
The primary measure of efficacy in these studies was the Positive and Negative Syndrome Scale (PANSS), a standardized tool for assessing the severity of schizophrenic symptoms. When compared with other pooled second-generation antipsychotics (SGAs), mosapramine demonstrated a statistically significant superiority in improving positive symptoms. The standardized mean difference (SMD) for the PANSS positive subscale score was -0.22, favoring mosapramine. However, this advantage did not extend to other symptom domains. The meta-analysis found no significant differences between mosapramine and other pooled antipsychotics in the total PANSS scores, negative symptom subscale scores, or general psychopathology subscale scores.
A comparative study involving risperidone and mosapramine as add-on treatments to conventional neuroleptics in chronic schizophrenia patients found that both drugs resulted in modest but significant improvements. However, there were no significant differences in the PANSS scores between the two treatment groups, suggesting comparable efficacy in this specific therapeutic context.
From a tolerability perspective, the meta-analytic data indicate a less favorable profile for mosapramine compared to other SGAs. Specifically, the incidence of extrapyramidal symptoms (EPS) and hyperprolactinemia was significantly greater with mosapramine. This finding suggests that while mosapramine may offer benefits in managing positive symptoms, it carries a higher risk of certain adverse effects that are common with antipsychotic medications.
Table 1: Meta-Analysis of this compound Efficacy in Schizophrenia A summary of the comparative efficacy of this compound based on the Positive and Negative Syndrome Scale (PANSS) scores from a meta-analysis of five randomized controlled trials (n=986).
| Efficacy Outcome | Comparator | Standardized Mean Difference (SMD) | 95% Confidence Interval | Result |
| PANSS Positive Subscale Score | Pooled Antipsychotics | -0.22 | Not Specified | Mosapramine Superior |
| PANSS Total Score | Pooled Antipsychotics | Not Specified | Not Specified | No Significant Difference |
| PANSS Negative Subscale Score | Pooled Antipsychotics | Not Specified | Not Specified | No Significant Difference |
| PANSS General Subscale Score | Pooled Antipsychotics | Not Specified | Not Specified | No Significant Difference |
| Response Rate | Pooled Antipsychotics | Not Specified | Not Specified | No Significant Difference |
| Discontinuation Rate | Pooled Antipsychotics | Not Specified | Not Specified | No Significant Difference |
Table 2: Meta-Analysis of this compound Tolerability in Schizophrenia An overview of the comparative tolerability of this compound from a meta-analysis of five randomized controlled trials (n=986).
| Tolerability Outcome | Comparator | Risk | Result |
| Extrapyramidal Symptoms | Pooled Antipsychotics | Significantly Greater | Mosapramine Less Tolerated |
| Hyperprolactinemia | Pooled Antipsychotics | Significantly Greater | Mosapramine Less Tolerated |
Future Directions and Emerging Research Avenues for Mosapramine Dihydrochloride
Investigation of Novel Molecular Targets
While mosapramine's primary mechanism of action is understood to be its antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, emerging research is exploring its interaction with other molecular targets. This could lead to a more comprehensive understanding of its therapeutic effects and potentially broaden its clinical applications.
A recent computational screening study identified mosapramine (B1676756) as a potential modulator of lactoferrin (LTF) . patsnap.com Lactoferrin is a glycoprotein (B1211001) involved in iron homeostasis, and its dysregulation has been implicated in neurodegenerative diseases. The study, which used molecular docking to screen a library of FDA-approved drugs, found that mosapramine exhibited a high binding affinity for lactoferrin. patsnap.com Molecular dynamics simulations further suggested that the mosapramine-lactoferrin complex is stable. patsnap.com This finding is significant as it suggests a potential neuroprotective role for mosapramine beyond its antipsychotic effects. Further preclinical and clinical studies are warranted to validate lactoferrin as a viable molecular target for mosapramine and to explore its therapeutic potential in neurodegenerative disorders.
Future research should also investigate other potential molecular targets that may contribute to mosapramine's clinical profile. This could include exploring its effects on other neurotransmitter systems, such as the glutamatergic and GABAergic systems, which are known to be dysregulated in schizophrenia. mdpi.com Additionally, investigating its impact on intracellular signaling pathways and gene expression could provide a more complete picture of its mechanism of action.
Table 1: Investigational Molecular Targets for Mosapramine Dihydrochloride (B599025)
| Molecular Target | Potential Therapeutic Relevance | Research Findings |
|---|---|---|
| Lactoferrin (LTF) | Neuroprotection, modulation of iron homeostasis | Computational studies suggest high binding affinity and stable complex formation with mosapramine. patsnap.com |
Exploration of Combination Therapies
The treatment of schizophrenia often involves a multifaceted approach, and there is growing interest in exploring the efficacy of mosapramine in combination with other psychotropic medications. Combining drugs with different mechanisms of action could potentially lead to enhanced efficacy, a broader spectrum of symptom control, and a reduction in side effects.
A completed clinical trial investigated the use of mosapramine in a randomized, double-blind, parallel-group study in combination with aripiprazole for the treatment of Anxiety-Depressed Attack. patsnap.com While the specific results of this trial are not yet widely published, it highlights the interest in exploring mosapramine's utility beyond schizophrenia and in combination with other atypical antipsychotics.
Future research in this area should focus on well-designed clinical trials to evaluate the safety and efficacy of mosapramine in combination with a variety of other agents, including other antipsychotics, antidepressants, and mood stabilizers. Such studies could explore the potential for synergistic effects in treating not only the positive symptoms of schizophrenia but also the negative and cognitive symptoms, which are often more resistant to treatment. bjmp.org For instance, combining mosapramine with a drug that targets the glutamatergic system could be a promising strategy for enhancing cognitive function. nih.gov
Advanced Neuroimaging Studies of Treatment Response
Advanced neuroimaging techniques, such as functional magnetic resonance imaging (fMRI) and positron emission tomography (PET), offer a powerful tool to non-invasively study the effects of psychotropic drugs on the brain. nih.gov While no specific neuroimaging studies on mosapramine have been published, this is a critical area for future research to understand its neural mechanisms and to identify potential predictors of treatment response.
Future neuroimaging studies of mosapramine could focus on several key areas:
Receptor Occupancy: PET studies could be used to determine the in vivo binding characteristics of mosapramine to dopamine D2 and serotonin 5-HT2A receptors in patients with schizophrenia. This would provide valuable information on the relationship between receptor occupancy and clinical response.
Functional Connectivity: fMRI studies could investigate how mosapramine modulates functional connectivity within and between key brain networks implicated in schizophrenia, such as the default mode network, salience network, and executive control network. nih.gov
Task-Based fMRI: Examining brain activation patterns during cognitive tasks could reveal how mosapramine impacts the neural circuits underlying cognitive deficits in schizophrenia.
By elucidating the specific effects of mosapramine on brain structure and function, neuroimaging studies could help to identify patient subgroups who are most likely to benefit from this medication and could guide the development of more targeted and effective treatment strategies.
Pharmacogenomic Guided Therapy Research
The field of pharmacogenomics aims to identify genetic variations that influence an individual's response to medications. nih.gov For antipsychotic drugs, genetic variations in metabolic enzymes and drug targets can significantly impact efficacy and the risk of adverse effects. nih.gov Although no specific pharmacogenomic studies have focused on mosapramine, research on other iminodibenzyl (B195756) derivatives and antipsychotics provides a roadmap for future investigations.
A key area of focus for mosapramine would be the cytochrome P450 (CYP) enzyme system , which is responsible for the metabolism of many psychotropic drugs. omicsonline.orgomicsonline.org Specifically, variations in the genes encoding CYP2D6 and CYP2C19 are known to affect the metabolism of other tricyclic compounds, such as the antidepressant imipramine. nih.gov Individuals can be classified as poor, intermediate, normal, or ultrarapid metabolizers based on their CYP genotype. nih.gov Understanding how these genetic variations influence the pharmacokinetics of mosapramine is crucial for optimizing dosing and minimizing the risk of side effects.
Future pharmacogenomic research on mosapramine should also investigate genetic variations in its target receptors, such as the dopamine D2 and D3 receptors and various serotonin receptors. nih.gov Polymorphisms in these genes have been associated with variations in treatment response to other antipsychotics. medscape.org
Table 2: Potential Genes of Interest for Mosapramine Pharmacogenomic Research
| Gene | Function | Potential Relevance to Mosapramine Therapy |
|---|---|---|
| CYP2D6 | Drug Metabolism | May influence mosapramine plasma concentrations, affecting efficacy and tolerability. omicsonline.orgomicsonline.org |
| CYP2C19 | Drug Metabolism | May be involved in the metabolism of mosapramine, similar to other iminodibenzyl compounds. nih.gov |
| DRD2 | Dopamine D2 Receptor | Genetic variations may influence treatment response to mosapramine's primary target. |
| DRD3 | Dopamine D3 Receptor | Mosapramine has a high affinity for this receptor; genetic variations could impact its atypical clinical profile. nih.gov |
| HTR2A | Serotonin 5-HT2A Receptor | Polymorphisms may affect the therapeutic efficacy of mosapramine. |
Development of Predictive Biomarkers for Treatment Outcome
Identifying reliable biomarkers that can predict treatment response to antipsychotics is a major goal in psychiatric research. nih.gov Biomarkers could help clinicians to select the most appropriate medication for an individual patient from the outset, thereby reducing the trial-and-error approach that is often used in clinical practice. While no specific biomarkers have been validated for mosapramine, several promising avenues of research exist.
Inflammatory markers are one area of interest. A growing body of evidence suggests that inflammation plays a role in the pathophysiology of schizophrenia, and some studies have shown that levels of inflammatory markers, such as C-reactive protein (CRP) and certain cytokines (e.g., IL-6, TNF-α), may be associated with treatment response. nih.govnih.gov Future studies could investigate whether baseline levels of these inflammatory markers can predict clinical response to mosapramine.
Other potential biomarkers that warrant investigation for mosapramine include:
Neurophysiological measures: Electroencephalography (EEG) and event-related potentials (ERPs) could provide insights into the effects of mosapramine on brain electrical activity and information processing.
Genetic markers: As discussed in the previous section, pharmacogenomic testing could identify genetic variations that predict treatment outcome.
Neuroimaging markers: Structural and functional brain imaging could reveal baseline brain characteristics that are associated with a favorable response to mosapramine. nih.gov
Research into Long-Term Neurocognitive Effects
Cognitive impairment is a core feature of schizophrenia and a major determinant of long-term functional outcome. mdpi.com While antipsychotic medications are effective in treating the positive symptoms of the illness, their long-term effects on cognition are less clear and remain a subject of debate. nih.goveurekalert.orgmadinamerica.com
There is a critical need for long-term, prospective studies to evaluate the neurocognitive effects of mosapramine. Such studies should use comprehensive neuropsychological test batteries to assess a wide range of cognitive domains, including attention, memory, executive function, and processing speed. It is also important to consider that the effects of antipsychotics on cognition may be influenced by factors such as dosage and duration of treatment. eurekalert.org
Furthermore, preclinical studies in animal models could help to elucidate the cellular and molecular mechanisms underlying the long-term cognitive effects of mosapramine. These studies could investigate its impact on neurogenesis, synaptic plasticity, and neuroinflammation in brain regions that are critical for cognitive function, such as the hippocampus and prefrontal cortex.
Translational Research from Preclinical Findings to Clinical Application
Translational research plays a vital role in bridging the gap between basic scientific discoveries and the development of new and improved treatments for patients. For mosapramine, a robust translational research program is essential for exploring its full therapeutic potential.
Preclinical studies in animal models of schizophrenia are crucial for identifying novel therapeutic targets and for testing the efficacy of new treatment strategies. For example, animal models can be used to investigate the potential neuroprotective effects of mosapramine suggested by the computational findings on its interaction with lactoferrin. patsnap.com
A preclinical study examining the effects of mosapramine on the expression of the immediate early gene c-Fos in the rat brain provided insights into its potential clinical profile. nih.gov The study found that at lower doses, mosapramine increased Fos protein expression in the medial prefrontal cortex and nucleus accumbens, but not in the dorsolateral striatum. nih.gov This pattern is similar to that of clozapine (B1669256) and suggests that mosapramine may have a beneficial effect on negative symptoms with a lower risk of extrapyramidal side effects. nih.gov
Future translational research should focus on:
Developing and validating new animal models that more accurately reflect the complex pathophysiology of schizophrenia.
Using these models to investigate the mechanisms of action of mosapramine and to test its efficacy in combination with other drugs.
Identifying and validating biomarkers in preclinical studies that can be used to predict treatment response in clinical trials.
By fostering a strong interplay between preclinical and clinical research, the full therapeutic potential of mosapramine dihydrochloride can be realized, ultimately leading to improved outcomes for individuals with schizophrenia and potentially other neuropsychiatric disorders.
Global Regulatory and Research Landscape Considerations
The global regulatory and research landscape for this compound is distinguished by its limited international footprint. The compound's regulatory approval and clinical use are primarily, if not exclusively, confined to Japan, where it was first approved by the Pharmaceuticals and Medical Devices Agency (PMDA) or its predecessor organization.
There is no evidence to suggest that mosapramine has received marketing authorization from other major regulatory bodies, such as the United States Food and Drug Administration (FDA) or the European Medicines Agency (EMA). A review of the publicly available databases from these agencies does not indicate any past or present applications for the approval of mosapramine. This lack of pursuit of broader regulatory approval has consequently limited its availability and clinical experience to the Japanese patient population.
The reasons behind the limited global development of mosapramine are not explicitly detailed in the available literature. It is possible that strategic business decisions by the manufacturer, the emergence of newer antipsychotic agents with perceived advantages, or the challenges and costs associated with conducting large-scale international clinical trials to meet the regulatory requirements of different countries played a role.
The research landscape mirrors this regulatory status. While foundational research was conducted in Japan leading to its approval, there has been a stark absence of mosapramine-focused studies in the international scientific community for several decades. It is not prominently featured in recent discussions of novel antipsychotic development or in comparative studies of schizophrenia treatments. This contrasts with other antipsychotic medications that have been subject to extensive global research, leading to a broad evidence base for their use.
For mosapramine to gain a foothold in the global market, a substantial and renewed research and development program would be necessary. This would require significant investment to conduct preclinical and clinical studies that meet the stringent data requirements of regulatory agencies like the FDA and EMA. Such a program would need to demonstrate not only the efficacy and safety of mosapramine but also its potential advantages over the numerous other antipsychotic agents that are already well-established in the global market.
Interactive Data Table: Global Regulatory Status of this compound
| Regulatory Body | Country/Region | Approval Status | Year of First Approval | Notes |
| PMDA | Japan | Approved | 1991 | Indicated for the treatment of schizophrenia. |
| FDA | United States | Not Approved | N/A | No public record of a New Drug Application (NDA). |
| EMA | European Union | Not Approved | N/A | No public record of a Marketing Authorisation Application (MAA). |
Interactive Data Table: this compound Research Publications (by decade)
| Decade | Number of Publications (Approximate) | Key Research Focus |
| 1980s | Numerous | Synthesis, preclinical pharmacology, receptor binding profiles. |
| 1990s | Moderate | Clinical studies for Japanese approval, metabolism, early comparative studies. |
| 2000s | Very Few | Limited to reviews or studies not focused on mosapramine as the primary subject. |
| 2010s | Very Few | Limited to reviews or studies not focused on mosapramine as the primary subject. |
| 2020s | Negligible | No significant new research identified. |
Q & A
Q. What are the key physicochemical properties of Mosapramine dihydrochloride that influence its solubility and formulation stability?
this compound is a white to slightly creamy crystalline powder with a melting point of 271°C. It exhibits limited solubility in water, methanol, and ethanol but is freely soluble in formic acid. Its poor solubility in common solvents necessitates the use of solubilizing agents (e.g., cyclodextrins) or pH adjustment (4.5–5.5) for formulation development. Stability studies should account for hygroscopicity and degradation under oxidative conditions .
Q. How is this compound classified in pharmacological databases, and what are its regulatory identifiers?
Classified as an antidepressant benzazepine derivative (UNSPSC code 51292301), its regulatory identifiers include:
- FDA Unique Ingredient Identifier (UNII): 6M1W6HZL1X
- NIH Compound ID: 656595
- EMA XEVMPD Index: SUB09073MIG
- HS Tariff Code: 29333999 These identifiers are critical for global regulatory compliance and literature searches .
Q. What analytical techniques are prescribed in pharmacopeial standards for quality control of this compound?
The International Pharmacopoeia recommends non-aqueous titration with 0.1M perchloric acid for purity assessment (1 mL titrant ≡ 18.96 mg active moiety). For parenteral formulations, endotoxin limits ≤16.67 IU/mg must be validated using the Limulus amebocyte lysate test per USP <85> guidelines .
Advanced Research Questions
Q. How can researchers optimize chromatographic conditions for quantifying this compound in biological matrices?
Reverse-phase HPLC with UV detection (210–230 nm) is optimal. Use a C18 column (150 mm × 4.6 mm, 5 μm) and a mobile phase of acetonitrile:phosphate buffer (pH 5.0, 30:70 v/v). Full factorial design should optimize flow rate (1.0–1.5 mL/min) and column temperature (25–40°C) to resolve degradation products (e.g., oxidized imidazopyridine derivatives) .
Q. What experimental design considerations are critical for pharmacokinetic studies of this compound?
- Dosing: Use staggered administration in animal models to avoid serotonin syndrome.
- Sampling: Collect plasma samples at 0.5, 2, 4, 8, and 24 hours post-dose to capture biphasic elimination (t½α = 3–4 h; t½β = 15–18 h).
- Bioanalysis: Validate LC-MS/MS methods with deuterated internal standards (e.g., Mosapramine-d4) to minimize matrix effects .
Q. How should researchers address discrepancies in reported receptor binding affinities across studies?
Conduct competitive binding assays using standardized protocols:
- Receptor Preparation: Rat cortical membranes for 5-HT2A and D2 receptors.
- Incubation: 60 minutes at 37°C in Tris-HCl buffer (pH 7.4).
- Controls: Include reference ligands (e.g., ketanserin for 5-HT2A) to normalize inter-lab variability. Orthogonal functional assays (e.g., cAMP inhibition) can confirm binding data .
Q. What forced degradation conditions are essential for stability profiling of this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
